molecular formula C10H6N4O4S B1607010 Bis(5-nitropyridin-2-YL)sulfane CAS No. 2127-11-9

Bis(5-nitropyridin-2-YL)sulfane

Cat. No.: B1607010
CAS No.: 2127-11-9
M. Wt: 278.25 g/mol
InChI Key: FEXMVHNVTSLEAK-UHFFFAOYSA-N
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Description

Bis(5-nitropyridin-2-yl)sulfane (CAS 2127-11-9) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C₁₀H₆N₄O₄S and a molecular weight of 278.24 g/mol, is a nitropyridine derivative of significant interest in medicinal and organic chemistry . Nitropyridines are recognized as privileged structural motifs and readily available precursors for constructing a wide range of mono- and polynuclear heterocyclic systems . As a member of this class, Bis(5-nitropyridin-2-yl)sulfane serves as a valuable synthetic intermediate for the development of molecules with diverse biological activities, including potential antitumor, antiviral, and anti-neurodegenerative properties . Its structure, featuring two nitro groups, makes it a versatile building block for further chemical transformations, such as the synthesis of complex ligands and the generation of novel pharmacologically active scaffolds . This product is intended For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to safe laboratory practices, as the compound may cause skin and eye irritation (H315-H319) . For optimal stability, it is recommended to store this compound under an inert atmosphere and at cool temperatures (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-(5-nitropyridin-2-yl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4S/c15-13(16)7-1-3-9(11-5-7)19-10-4-2-8(6-12-10)14(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXMVHNVTSLEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325436
Record name BIS(5-NITROPYRIDIN-2-YL)SULFANE
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Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127-11-9
Record name 2127-11-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BIS(5-NITROPYRIDIN-2-YL)SULFANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Bis(5-nitropyridin-2-YL)sulfane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bis(5-nitropyridin-2-YL)sulfane for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of Bis(5-nitropyridin-2-YL)sulfane, a heterocyclic organic compound of interest to researchers in synthetic chemistry and drug discovery. We will delve into its core chemical properties, propose a logical synthetic pathway, discuss its characterization, and explore its potential applications, grounded in an understanding of its functional group reactivity. This guide is designed to serve as a foundational resource for scientists and professionals, offering both established data and field-proven insights into the utility of this molecule.

Core Chemical Identity

Bis(5-nitropyridin-2-YL)sulfane, also known by its IUPAC name 5-nitro-2-[(5-nitropyridin-2-yl)sulfanyl]pyridine, is a symmetrical molecule featuring two 5-nitropyridine rings linked by a central sulfur atom (thioether or sulfane linkage).[1] This structure imparts specific electronic and chemical properties that are of significant interest in medicinal and materials chemistry.

The fundamental molecular details are summarized below:

IdentifierValueSource
Molecular Formula C₁₀H₆N₄O₄S[1][2]
Molecular Weight 278.25 g/mol [1]
278.24 g/mol [2]
CAS Number 2127-11-9[1][2]
IUPAC Name 5-nitro-2-[(5-nitro-2-pyridinyl)sulfanyl]pyridine[1]
Synonyms 2,2'-thiobis(5-nitropyridine), Bis[5-nitro-2-pyridyl]sulfide[1]

The presence of two nitro groups makes the pyridine rings highly electron-deficient. This electronic characteristic is a critical determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack and its potential as a scaffold in various chemical transformations.

Caption: 2D structure of Bis(5-nitropyridin-2-YL)sulfane.

Synthesis and Characterization

Proposed Synthetic Workflow

The most logical approach involves the reaction of two equivalents of an activated halopyridine with a sulfide source. 2-Chloro-5-nitropyridine is an ideal starting material because the chlorine atom at the 2-position is highly activated towards nucleophilic displacement by the strong electron-withdrawing effect of the nitro group at the 5-position.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 2-Chloro-5-nitropyridine (2 eq.) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) R1->Solvent R2 Sodium Sulfide (Na₂S) (1 eq.) R2->Solvent Condition Heat (e.g., 80-120 °C) Solvent->Condition Atmosphere Inert Atmosphere (N₂ or Ar) Condition->Atmosphere Quench Quench with Water Atmosphere->Quench Filter Filter Crude Product Quench->Filter Purify Recrystallization or Chromatography Filter->Purify Product Bis(5-nitropyridin-2-YL)sulfane Purify->Product G cluster_nitro Nitro Group Reactivity cluster_sulfane Sulfane Linkage Reactivity Compound Bis(5-nitropyridin-2-YL)sulfane Nitro Reduction to Amine (-NH₂) Compound->Nitro Sulfane Oxidation Compound->Sulfane Amine_App Amide/Sulfonamide Synthesis (New Scaffolds) Nitro->Amine_App Sulfoxide Sulfoxide (-SO-) Sulfane->Sulfoxide Sulfone Sulfone (-SO₂-) Sulfoxide->Sulfone App_Mod Modulate Solubility & Receptor Binding Sulfoxide->App_Mod Sulfone->App_Mod

Sources

Navigating the Chemistry and Application of Pyridine Sulfanes: A Technical Guide to Bis(5-nitropyridin-2-yl)sulfane and Its Disulfide Analogue

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound name "Bis(5-nitropyridin-2-YL)sulfane" presents a point of ambiguity in chemical nomenclature, potentially referring to two distinct yet related structures: a sulfide and a disulfide. This guide provides a comprehensive technical overview of both compounds, clarifying their identities, synthesis, properties, and, most importantly, their applications in the realm of drug development and peptide chemistry. The disulfide, in particular, has emerged as a valuable tool for protein chemists and drug developers.

Deciphering the Nomenclature: Sulfide vs. Disulfide

The core of the ambiguity lies in the term "sulfane," which can denote a single sulfur atom or a chain. To ensure clarity for researchers, it is imperative to distinguish between these two molecules:

  • Bis(5-nitropyridin-2-yl)sulfane (the Sulfide): This compound features a single sulfur atom bridging two 5-nitropyridine rings.

  • Bis(5-nitropyridin-2-yl)disulfane (the Disulfide): This molecule contains a disulfide bond (-S-S-) linking the two 5-nitropyridine moieties. It is more commonly known in the scientific community as 2,2'-Dithiobis(5-nitropyridine) or by its acronym, DTNP .

This guide will address both compounds, with a greater focus on the disulfide (DTNP) due to its more extensive and impactful applications in biochemical research.

IUPAC Names and Synonyms

To avoid ambiguity, using the precise IUPAC name or the CAS number is always recommended.

For the Sulfide:

  • IUPAC Name: 5-nitro-2-[(5-nitro-2-pyridinyl)sulfanyl]pyridine

  • Common Synonyms: 2,2'-Thiobis(5-nitropyridine), Bis[5-nitro-2-pyridyl]sulfide

  • CAS Number: 2127-11-9

For the Disulfide (DTNP):

  • IUPAC Name: 5-nitro-2-[(5-nitro-2-pyridinyl)disulfanyl]pyridine[1]

  • Common Synonyms: 2,2'-Dithiobis(5-nitropyridine), DTNP, Bis(5-nitro-2-pyridyl) disulfide

  • CAS Number: 2127-10-8

Comparative Physicochemical Properties

A summary of the key properties of both the sulfide and the disulfide is presented below for easy comparison.

PropertyBis(5-nitropyridin-2-yl)sulfane (Sulfide)2,2'-Dithiobis(5-nitropyridine) (Disulfide/DTNP)
Molecular Formula C₁₀H₆N₄O₄SC₁₀H₆N₄O₄S₂
Molecular Weight 278.25 g/mol 310.31 g/mol
Appearance -Light yellow to orange crystalline solid
Melting Point -155-158 °C
Purity (typical) ->98% (HPLC)
Solubility -Soluble in organic solvents

Synthesis of Bis(5-nitropyridin-2-yl)sulfane and its Disulfide Analogue

The synthesis of these compounds typically starts from 2-chloro-5-nitropyridine, which itself is an important intermediate.

Synthesis of the Precursor: 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine can be synthesized from 2-aminopyridine through a multi-step process involving nitration, diazotization, and chlorination. However, this method can produce byproducts and requires careful temperature control. A common laboratory and industrial synthesis involves the chlorination of 2-hydroxy-5-nitropyridine.

Protocol for Chlorination of 2-Hydroxy-5-nitropyridine:

  • In a flask equipped for reflux, combine 2-hydroxy-5-nitropyridine (1 mole) with phosphorus oxychloride (excess).

  • Add phosphorus pentachloride (1.2 moles) to the mixture.

  • Heat the reaction mixture to 100-105°C and maintain for 5 hours.

  • After cooling, carefully pour the mixture onto crushed ice.

  • Neutralize with a sodium hydroxide solution to a pH of 8-9.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-chloro-5-nitropyridine.

Synthesis of 2,2'-Thiobis(5-nitropyridine) (Sulfide)

The sulfide can be prepared by the reaction of 2-chloro-5-nitropyridine with a sulfur source, such as sodium sulfide.

Illustrative Synthesis Pathway:

G cluster_0 Synthesis of Bis(5-nitropyridin-2-yl)sulfane 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine (2 eq.) product_sulfide 2,2'-Thiobis(5-nitropyridine) 2_chloro_5_nitropyridine->product_sulfide Nucleophilic Aromatic Substitution Na2S Sodium Sulfide (Na₂S) Na2S->product_sulfide G cluster_1 DTNP-Mediated Cysteine Deprotection Workflow Protected_Peptide Protected Cysteine Peptide Incubation Incubation Protected_Peptide->Incubation DTNP_TFA DTNP in 2% Thioanisole/TFA DTNP_TFA->Incubation Precipitation Precipitation with Cold Ether Incubation->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Npys_Peptide Peptide-Npys Conjugate Centrifugation->Npys_Peptide DTT DTT Treatment Npys_Peptide->DTT Deprotected_Peptide Deprotected Cysteine Peptide DTT->Deprotected_Peptide

Caption: Workflow for cysteine deprotection using DTNP.

Deprotection of Selenocysteine-Containing Peptides

The utility of DTNP extends to the deprotection of selenocysteine residues, which are of growing interest in the study of redox biology and the development of novel therapeutics. The methodology is similar to that for cysteine deprotection.

Safety and Handling

Both bis(5-nitropyridin-2-yl)sulfane and its disulfide analogue are nitropyridine derivatives and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling these compounds.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.

  • Toxicity: These compounds are considered hazardous. They can cause skin and serious eye irritation, and may cause respiratory irritation. [1]

Conclusion

The careful distinction between bis(5-nitropyridin-2-yl)sulfane and its disulfide analogue, 2,2'-dithiobis(5-nitropyridine) (DTNP), is crucial for researchers. While both are interesting chemical entities, DTNP has established itself as a valuable reagent in the field of peptide chemistry and drug development. Its ability to gently and effectively deprotect cysteine and selenocysteine residues under mild conditions makes it an important tool for the synthesis and manipulation of complex peptides and proteins. As research in this area continues to advance, the applications of DTNP are likely to expand further.

References

  • PubChem. (n.d.). 2,2'-Dithiobis(5-nitropyridine). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Journal of Peptide Science, 18(1), 1-9.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

Sources

An In-depth Technical Guide to the Potential Biological Activity of Bis(5-nitropyridin-2-YL)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structural motif, consistently found in a significant percentage of FDA-approved drugs.[1][2][3] Its unique electronic properties, hydrogen bonding capability, and synthetic versatility make it a cornerstone of drug design.[2][4][5] When functionalized with specific pharmacophores, the pyridine nucleus can give rise to a vast array of biological activities. This guide focuses on a specific, yet under-explored molecule: Bis(5-nitropyridin-2-YL)sulfane .

This compound, characterized by two 5-nitropyridine rings linked by a central sulfur atom (a thioether or sulfane linkage), integrates three key structural motifs, each with a well-documented history of influencing biological activity:

  • The Pyridine Ring: A fundamental N-heterocycle in numerous pharmaceuticals, from proton pump inhibitors to kinase inhibitors.[2][3]

  • The Nitro Group: A versatile functional group known for its strong electron-withdrawing properties. In therapeutics, it is often a key component of antimicrobial agents and hypoxia-activated anticancer prodrugs, although it can also be a toxicophore.[6][7][8]

  • The Thioether Linkage: Organosulfur compounds are integral to many bioactive molecules and can participate in critical biological interactions, including covalent bonding with protein targets.[5]

The convergence of these three motifs in a single molecular architecture suggests a high probability of significant, multifaceted biological activity. This document will synthesize existing knowledge on these component parts to build a scientifically-grounded hypothesis for the potential therapeutic applications of Bis(5-nitropyridin-2-YL)sulfane, and provide detailed experimental frameworks for its validation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before embarking on biological evaluation. The key computed properties for Bis(5-nitropyridin-2-YL)sulfane are summarized below.

PropertyValueSource
IUPAC Name 5-nitro-2-[(5-nitro-2-pyridinyl)sulfanyl]pyridine[9]
CAS Number 2127-11-9[9]
Molecular Formula C₁₀H₆N₄O₄S[9]
Molecular Weight 278.25 g/mol [9]
XLogP3-AA 2.2[9]
Hydrogen Bond Donors 0[9]
Hydrogen Bond Acceptors 7[9]

Part 1: Predicted Biological Activity & Mechanistic Rationale

While direct experimental data for Bis(5-nitropyridin-2-YL)sulfane is scarce, we can construct a robust hypothesis of its potential bioactivity by examining its constituent parts.

Antimicrobial Potential

Hypothesis: Bis(5-nitropyridin-2-YL)sulfane is likely to possess significant antibacterial and antifungal activity.

Rationale: The presence of the 5-nitro group on the pyridine ring is a strong indicator of antimicrobial potential. Nitroaromatic compounds are a well-established class of antimicrobials; notable examples include metronidazole (an antibacterial and antiprotozoal) and nitrofurantoin (an antibiotic).[7][8] The mechanism of action for many of these drugs relies on the enzymatic reduction of the nitro group within the microbial cell.[7] This process, often carried out by nitroreductase enzymes, generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can damage cellular macromolecules like DNA, leading to cell death.[7]

Furthermore, pyridine derivatives themselves, even without the nitro group, are known to have antimicrobial properties.[4][10][11][12] The combination of the pyridine scaffold with the nitro functionality has been shown to yield compounds with potent activity against strains like S. aureus, B. subtilis, E. coli, and C. albicans.[1][10] The thioether linkage may also contribute, as various organosulfur compounds have demonstrated antimicrobial effects.[13]

Proposed Mechanism of Action: Bioreductive Activation

The primary proposed antimicrobial mechanism is the intracellular reduction of the nitro groups.

Antimicrobial Mechanism cluster_0 Bacterial Cell Compound Bis(5-nitropyridin-2-YL)sulfane (Pro-drug) Nitroreductase Nitroreductase Enzymes (NADH/NADPH) Compound->Nitroreductase Enters Cell Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Intermediates Reduction Damage Macromolecular Damage (DNA, Proteins) Intermediates->Damage Covalent Binding & Oxidative Stress Death Cell Death Damage->Death

Caption: Proposed bioreductive activation pathway in microbial cells.

Anticancer & Cytotoxic Potential

Hypothesis: Bis(5-nitropyridin-2-YL)sulfane may exhibit cytotoxic activity against cancer cell lines, with potential for selective toxicity in hypoxic tumor environments.

Rationale: The rationale for anticancer activity is twofold:

  • General Cytotoxicity of Pyridine Derivatives: A vast body of literature demonstrates that pyridine-containing compounds can act as anticancer agents through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and topoisomerase inhibition.[3] Bipyridyl compounds, which share structural similarities, have also been reported to have cytotoxic effects on leukemia and other cancer cell lines.[14][15]

  • Hypoxia-Activated Prodrug Potential: Solid tumors often contain regions of low oxygen concentration (hypoxia). This environment is a key target for modern drug development. Nitroaromatic compounds can be selectively reduced by nitroreductases that are highly expressed in hypoxic cells. This targeted activation converts a relatively non-toxic prodrug into a potent cytotoxin specifically at the tumor site, sparing healthy, well-oxygenated tissues.[6] The presence of two nitro groups on Bis(5-nitropyridin-2-YL)sulfane makes it a prime candidate for this therapeutic strategy.

Enzyme Inhibition Potential

Hypothesis: The sulfane bridge in Bis(5-nitropyridin-2-YL)sulfane could act as a target for nucleophilic attack by cysteine residues in enzyme active sites, leading to irreversible inhibition.

Rationale: The analogous disulfide bond in compounds like 2,2'-dipyridyl disulfide is a well-known reagent used to react with and quantify free thiol groups (like those in cysteine).[16] While a thioether is generally less reactive than a disulfide, the electron-withdrawing effect of the two nitropyridine rings could activate the sulfur atom, making it more susceptible to nucleophilic attack.

Enzymes that rely on a catalytic cysteine residue in their active site (e.g., cysteine proteases like papain, caspases, or certain deubiquitinases) could be potential targets. Covalent inhibition of such enzymes is a proven therapeutic strategy. Additionally, nitropyridine derivatives have demonstrated inhibitory activity against enzymes like chymotrypsin and urease, suggesting the pyridine scaffold itself can contribute to binding within an active site.[17]

Part 2: Proposed Experimental Validation

To transform these hypotheses into empirical evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigating the core potential of Bis(5-nitropyridin-2-YL)sulfane.

Workflow for Initial Biological Screening

Experimental Workflow A Compound Synthesis & Characterization B Tier 1: Primary Screening A->B C Antimicrobial MIC Assay (Gram+/Gram- Bacteria, Yeast) B->C Test Antimicrobial Activity D Cytotoxicity MTT Assay (e.g., HeLa, A549, HepG2 cells) B->D Test Cytotoxic Activity E Tier 2: Mechanistic Assays C->E If Active D->E If Active F Hypoxia-Selectivity Assay (Compare Normoxia vs. Hypoxia) E->F G Cysteine Protease Inhibition Assay (e.g., Papain) E->G H Data Analysis & Lead Optimization F->H G->H

Caption: A tiered workflow for the biological evaluation of the compound.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Bis(5-nitropyridin-2-YL)sulfane against a panel of pathogenic microbes.

Causality: This assay directly measures the compound's ability to inhibit microbial growth. A low MIC value is indicative of potent antimicrobial activity. The choice of a diverse panel (Gram-positive, Gram-negative, and a fungus) provides crucial information about the spectrum of activity.

Methodology:

  • Preparation:

    • Prepare a 10 mg/mL stock solution of Bis(5-nitropyridin-2-YL)sulfane in DMSO.

    • Culture representative microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to mid-log phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).

    • Dilute the cultures to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of broth to wells in columns 1-12.

    • Add 100 µL of the compound stock solution (or an intermediate dilution) to the first well of each row and perform a 2-fold serial dilution across the plate to column 10. This creates a concentration gradient.

    • Column 11 will serve as the no-drug growth control (add 10 µL of DMSO).

    • Column 12 will serve as the sterile control (broth only).

  • Inoculation:

    • Add 10 µL of the standardized microbial suspension to each well in columns 1-11. The final volume in each well is ~110 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or 48 hours for yeast.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic effect of Bis(5-nitropyridin-2-YL)sulfane on human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. A decrease in purple color formation is directly proportional to the number of non-viable cells, thus quantifying cytotoxicity.

Methodology:

  • Cell Seeding:

    • Seed human cancer cells (e.g., HeLa - cervical cancer, A549 - lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Bis(5-nitropyridin-2-YL)sulfane in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the treated cells for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

Part 3: Toxicological Considerations

A critical aspect of evaluating any new bioactive compound is an early assessment of its potential toxicity. The nitroaromatic motif, while crucial for the hypothesized bioactivity, is also a well-known structural alert.[6] The reduction of nitro groups can lead to mutagenicity and genotoxicity in mammalian cells if not properly targeted.[6] The parent compound, 2,2'-dipyridyl, has also been reported to have cytotoxic and teratogenic effects in animal models.[15] Therefore, any research program investigating Bis(5-nitropyridin-2-YL)sulfane must include early-stage counter-screens, such as the Ames test for mutagenicity and cytotoxicity assays against non-cancerous cell lines (e.g., normal human fibroblasts), to establish a therapeutic window.

Conclusion and Future Directions

Bis(5-nitropyridin-2-YL)sulfane stands as a compelling, albeit uncharacterized, candidate for drug discovery. By synthesizing the known biological activities of its core components—the pyridine ring, the nitro group, and the thioether linkage—we have constructed a strong, data-driven rationale for its potential as a novel antimicrobial and/or a hypoxia-activated anticancer agent. The proposed experimental workflows provide a clear and logical path for validating these hypotheses. Future research should focus not only on confirming these activities but also on structure-activity relationship (SAR) studies. Modifying the position of the nitro group, replacing the sulfane bridge with a disulfide or sulfoxide, and adding other substituents to the pyridine rings could lead to derivatives with enhanced potency and improved safety profiles, ultimately paving the way for a new class of targeted therapeutics.

References

  • Reddy, S. T., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. PubMed. Available at: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Patel, R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands. Inorganic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,2'-Dipyridyl disulfide. PubChem. Available at: [Link]

  • PubChem. (n.d.). Bis(5-nitropyridin-2-YL)sulfane. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. Available at: [Link]

  • Garbutcheon-Singh, K. B., et al. (2010). Cytotoxicity of Cu(II) and Zn(II) 2,2'-bipyridyl complexes: dependence of IC50 on recovery time. PubMed. Available at: [Link]

  • ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]

  • NIH. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]

  • Frontiers. (2025). Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers. Available at: [Link]

  • Wünsch, B., et al. (2014). Synthesis, σ receptor affinity, and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines. PubMed. Available at: [Link]

  • ACS Publications. (2023). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. Inorganic Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • NIH. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. NIH. Available at: [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Yang, C. S., et al. (1997). Toxicity of dipyridyl compounds and related compounds. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Gliotoxin. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • ResearchGate. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available at: [Link]

  • Attaby, F. A., et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed. Available at: [Link]

  • ResearchGate. (1998). Synthesis and antibacterial properties of new dithienyl containing pyran, pyrano[2,3-b] pyridine, pyrano[2,3-d]pyrimidine and pyridine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Bis(5-nitropyridin-2-YL)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the available and inferred data on the solubility and stability of Bis(5-nitropyridin-2-YL)sulfane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with data from analogous structures to forecast the behavior of this compound.

Introduction: Unveiling Bis(5-nitropyridin-2-YL)sulfane

Bis(5-nitropyridin-2-YL)sulfane, with the Chemical Abstracts Service (CAS) number 2127-11-9, is a symmetrical molecule containing two 5-nitropyridine rings linked by a thioether bridge. Its structure suggests a complex interplay of functional groups that dictate its physicochemical properties. The electron-withdrawing nature of the nitro groups significantly influences the electron density of the pyridine rings, which in turn affects its reactivity, solubility, and stability.

Table 1: Chemical Identity of Bis(5-nitropyridin-2-YL)sulfane

IdentifierValue
IUPAC Name 2,2'-thiobis(5-nitropyridine)
CAS Number 2127-11-9
Molecular Formula C₁₀H₆N₄O₄S
Molecular Weight 278.24 g/mol
Canonical SMILES C1=CC(=NC=C1[O-])SC2=NC=C(C=C2)[O-]

digraph "Bis(5-nitropyridin-2-YL)sulfane Structure" {
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// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; S [label="S"]; N2 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; N3 [label="N"]; O1 [label="O"]; O2 [label="O"]; N4 [label="N"]; O3 [label="O"]; O4 [label="O"];

// Position nodes N1 [pos="0,1!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1!"]; C4 [pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; S [pos="1.8,0!"]; C6 [pos="2.73,0.5!"]; N2 [pos="2.73,1.5!"]; C7 [pos="3.6,0!"]; C8 [pos="3.6,-1!"]; C9 [pos="2.73,-1.5!"]; C10 [pos="1.8,-1!"]; N3 [pos="-1.74,-1!"]; O1 [pos="-1.74,-1.8!"]; O2 [pos="-2.5,-0.5!"]; N4 [pos="4.47,-1.5!"]; O3 [pos="4.47,-2.3!"]; O4 [pos="5.2,-1!"];

// Define bonds N1 -- C1 [dir=none]; C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C5 -- S [dir=none]; S -- C6 [dir=none]; C6 -- N2 [dir=none]; N2 -- C7 [dir=none]; C7 -- C8 [dir=none]; C8 -- C9 [dir=none]; C9 -- C10 [dir=none]; C10 -- C6 [dir=none]; C2 -- N3 [dir=none]; N3 -- O1 [style=dashed, dir=none]; N3 -- O2 [dir=none]; C8 -- N4 [dir=none]; N4 -- O3 [style=dashed, dir=none]; N4 -- O4 [dir=none];

// Add labels for nitro groups label_N3 [label="+", pos="-1.5,-0.8!"]; label_O1 [label="-", pos="-1.5,-2!"]; label_N4 [label="+", pos="4.7,-1.3!"]; label_O3 [label="-", pos="4.7,-2.5!"]; }

Caption: Molecular structure of Bis(5-nitropyridin-2-YL)sulfane.

Predicted Solubility Profile

The molecule possesses two polar nitro groups and two pyridine nitrogen atoms, which can act as hydrogen bond acceptors. Conversely, the aromatic rings and the thioether linkage contribute to its nonpolar character. This duality suggests that the solubility will be highly dependent on the solvent's polarity.

Table 2: Predicted Solubility of Bis(5-nitropyridin-2-YL)sulfane in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH 7.4)Very LowThe large nonpolar surface area of the two aromatic rings is expected to dominate, leading to poor aqueous solubility. Data for the related compound 2,2'-dipyridyl disulfide shows a low solubility of 25.5 µg/mL at pH 7.4.[1] The addition of two highly polar nitro groups may slightly increase solubility compared to the parent disulfide, but it is expected to remain low.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can effectively solvate both the polar nitro groups and the aromatic rings. 2,2'-Dipyridyl disulfide is known to be soluble in acetone.
Polar Protic Methanol, EthanolLow to ModerateThese solvents can hydrogen bond with the nitro groups and pyridine nitrogens, but the large nonpolar backbone may limit extensive solvation. 2,2'-dipyridyl disulfide is soluble in methanol and ethanol.
Nonpolar Hexane, TolueneVery LowThe polar nitro groups will significantly hinder solubility in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this molecule.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is recommended.

Solubility Determination Workflow A Equilibration (Shake-Flask) B Phase Separation (Centrifugation/Filtration) A->B Saturated Solution C Quantification (e.g., HPLC-UV) B->C Clear Supernatant D Data Analysis C->D Concentration Data

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of Bis(5-nitropyridin-2-YL)sulfane to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Predicted Stability Profile

The stability of Bis(5-nitropyridin-2-YL)sulfane is governed by the chemical lability of its constituent functional groups: the nitropyridine rings and the thioether linkage. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][3][4][5]

Hydrolytic Stability

The thioether bond is generally stable to hydrolysis under neutral conditions. However, the presence of electron-withdrawing nitro groups on the pyridine rings could potentially activate the rings towards nucleophilic attack by water, especially under basic conditions.

Oxidative Stability

Thioethers are susceptible to oxidation, which can convert the sulfide to a sulfoxide and then to a sulfone.[6][7] This is a common degradation pathway for many pharmaceutical compounds containing a thioether moiety.[8] The use of oxidizing agents such as hydrogen peroxide in forced degradation studies would be crucial to assess this liability.

Photostability

Nitroaromatic compounds are known to be photosensitive.[2] Exposure to light, particularly UV radiation, can lead to complex degradation pathways, including reduction of the nitro group or cleavage of the C-S bond. Photostability testing according to ICH guidelines is therefore highly recommended.

Forced Degradation Workflow cluster_conditions Stress Conditions Acidic Acidic Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acidic->Analysis Basic Basic Hydrolysis Basic->Analysis Oxidative Oxidation (e.g., H₂O₂) Oxidative->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis API Bis(5-nitropyridin-2-YL)sulfane API->Acidic API->Basic API->Oxidative API->Thermal API->Photolytic Identification Identification of Degradation Products (e.g., LC-MS) Analysis->Identification

Caption: A typical workflow for forced degradation studies.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to understand the stability of Bis(5-nitropyridin-2-YL)sulfane.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess peak purity of the parent compound and calculate the mass balance to account for all degradation products.

Conclusion and Future Directions

While specific experimental data for Bis(5-nitropyridin-2-YL)sulfane is scarce, a scientifically sound prediction of its solubility and stability can be made based on its chemical structure and data from analogous compounds. It is anticipated to have low aqueous solubility and moderate solubility in polar aprotic and chlorinated organic solvents. The primary stability concerns are likely to be oxidation of the thioether linkage and photodegradation of the nitroaromatic system.

The experimental protocols outlined in this guide provide a robust framework for the systematic determination of these crucial physicochemical parameters. Such data is indispensable for the successful development of this compound in pharmaceutical and other scientific applications.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,2'-Dipyridyl disulfide. (n.d.). PubChem. Retrieved from [Link]

  • 2-Mercaptopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Thioethers: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

  • Synthetic developments on the preparation of thioethers via photocatalysis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • 2,2'-Dipyridyldisulfide. (n.d.). Wikipedia. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Forced Degradation Testing in Pharma. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. Retrieved from [Link]

  • ICSC 0093 - 2,2'-DIPYRIDYL. (n.d.). INCHEM. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Protein Modification with 2,2'-Dithiobis(5-nitropyridine)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Clarifying the Reagent: "Bis(5-nitropyridin-2-YL)sulfane" vs. 2,2'-Dithiobis(5-nitropyridine) (DTNP)

Initial inquiries for "Bis(5-nitropyridin-2-YL)sulfane" in the context of protein modification often lead to a more commonly employed and commercially available reagent: 2,2'-Dithiobis(5-nitropyridine) , also known as DTNP . While "Bis(5-nitropyridin-2-YL)sulfane" (CAS 2127-11-9) is a distinct chemical entity with a single sulfur atom linking the two nitropyridine rings, it is DTNP (CAS 2127-10-8), featuring a disulfide (-S-S-) bond, that is widely utilized for the specific modification of thiol groups in proteins. The reactivity of DTNP is centered on a thiol-disulfide exchange mechanism, a cornerstone of protein chemistry for decades. This guide will, therefore, focus exclusively on the principles and applications of DTNP for protein modification, as it aligns with the established experimental goals of researchers in this field.

I. Introduction: The Strategic Modification of Cysteine Residues with DTNP

The selective modification of amino acid side chains is a pivotal technique in protein science, enabling the attachment of probes, the formation of protein conjugates, and the investigation of protein structure and function. Cysteine, with its nucleophilic thiol (-SH) group, offers a prime target for such modifications due to its relatively low abundance and unique reactivity.[1][2]

2,2'-Dithiobis(5-nitropyridine) (DTNP) is a symmetrical disulfide reagent that reacts specifically with free sulfhydryl groups to form a mixed disulfide bond.[3] This reaction is accompanied by the release of one mole of 5-nitro-2-thiopyridone (NTP) per mole of cysteine reacted. NTP is a chromogenic species with a distinct absorbance maximum, providing a convenient real-time spectroscopic handle to monitor the progress of the modification.[4]

The utility of DTNP in protein modification is multifaceted:

  • Activation of Cysteine Residues: The resulting 5-nitro-2-pyridyl disulfide is itself activated and can be readily displaced by other thiol-containing molecules, making it a valuable intermediate for subsequent conjugation reactions.[1]

  • Reversible Modification: The newly formed disulfide bond can be easily cleaved by common reducing agents, allowing for the regeneration of the original free thiol on the protein. This reversibility is a significant advantage over other thiol-modifying reagents that form permanent thioether bonds.[5]

  • Quantification of Accessible Thiols: By measuring the amount of released NTP, one can accurately quantify the number of accessible cysteine residues in a protein under specific conditions.[4]

  • Deprotection of Cysteine in Peptide Synthesis: DTNP is also employed as a gentle reagent for the deprotection of various S-protecting groups on cysteine residues during solid-phase peptide synthesis.[2][3]

This application note provides a comprehensive guide to the use of DTNP for the modification of proteins, including detailed protocols for the modification reaction, quantification of the extent of modification, removal of excess reagents, and the subsequent cleavage of the introduced disulfide moiety.

II. The Chemistry of Modification: Thiol-Disulfide Exchange

The core of DTNP's utility lies in the thiol-disulfide exchange reaction. The disulfide bond in DTNP is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. The electron-withdrawing nitro groups on the pyridine rings make the disulfide bond in DTNP more electrophilic and thus more reactive towards thiols.

The reaction proceeds as follows:

  • A deprotonated cysteine thiol (thiolate) on the protein attacks one of the sulfur atoms of the DTNP disulfide bond.

  • This leads to the formation of a mixed disulfide between the protein and the 5-nitro-2-pyridyl group.

  • The other half of the DTNP molecule is released as 5-nitro-2-thiopyridone (NTP), which exists in tautomeric equilibrium with 5-nitro-2-mercaptopyridine.

The release of the yellow-colored NTP allows for the spectrophotometric monitoring of the reaction.

G cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Mixed_Disulfide Protein-S-S-Py-NO2 (Modified Protein) Protein_SH->Mixed_Disulfide Thiol-Disulfide Exchange DTNP DTNP (2,2'-Dithiobis(5-nitropyridine)) DTNP->Mixed_Disulfide NTP NTP (5-nitro-2-thiopyridone) Chromogenic Byproduct DTNP->NTP Release

Caption: Reaction scheme of protein cysteine modification with DTNP.

III. Experimental Protocols

A. Materials and Reagents
  • Protein of Interest: Dissolved in a suitable non-thiol-containing buffer (e.g., PBS, HEPES, MOPS) at a known concentration.

  • 2,2'-Dithiobis(5-nitropyridine) (DTNP): High purity (≥98%).

  • Reaction Buffer: A buffer system with a pH between 7.0 and 8.5 is generally recommended. Avoid buffers containing primary amines (e.g., Tris) if any subsequent amine-reactive chemistry is planned. The buffer should be degassed to minimize oxidation of free thiols.

  • DTNP Stock Solution: Prepare a 10-20 mM stock solution of DTNP in a water-miscible organic solvent such as DMSO or DMF. This solution should be stored at -20°C, protected from light.

  • Reducing Agent (for cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Purification System: Dialysis tubing (with appropriate molecular weight cut-off), size-exclusion chromatography (SEC) column, or other suitable protein purification equipment.

  • UV-Vis Spectrophotometer and Cuvettes.

B. Protocol 1: Modification of Protein Cysteine Residues with DTNP

This protocol outlines the general procedure for modifying accessible cysteine residues on a protein with DTNP.

  • Protein Preparation:

    • Dissolve the protein to a final concentration of 1-10 mg/mL in the chosen reaction buffer. If the protein has existing disulfide bonds that are not to be modified, ensure they remain oxidized. If all cysteines are to be modified, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent prior to reaction with DTNP.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the DTNP stock solution to the protein solution to achieve a 5- to 20-fold molar excess of DTNP over the total number of cysteine residues to be modified. The optimal ratio should be determined empirically. Gently mix by pipetting or brief vortexing.

    • Note: The final concentration of the organic solvent from the DTNP stock should ideally be below 5% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours. For sensitive proteins, the incubation can be performed at 4°C, which may require a longer reaction time. The reaction progress can be monitored spectrophotometrically (see Protocol 2).

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by the addition of a low molecular weight thiol, such as β-mercaptoethanol or L-cysteine, to consume the excess DTNP. However, the most common next step is the removal of excess reagents.

  • Purification of the Modified Protein:

    • Remove excess DTNP and the NTP byproduct by dialysis against the reaction buffer or a suitable storage buffer. Perform at least three buffer changes of at least 100-fold the sample volume each.

    • Alternatively, use a desalting or size-exclusion chromatography column to separate the modified protein from the low molecular weight contaminants.

C. Protocol 2: Quantification of Cysteine Modification

This protocol describes how to quantify the extent of protein modification by measuring the absorbance of the released NTP byproduct.

  • Determine the Molar Extinction Coefficient of NTP:

    • The molar extinction coefficient of 5-nitro-2-thiopyridone (NTP) at its absorbance maximum of 386 nm is approximately 14,150 M⁻¹cm⁻¹. It is advisable to confirm this value under your specific buffer conditions.

  • Spectrophotometric Measurement:

    • Set a UV-Vis spectrophotometer to measure absorbance at 386 nm.

    • Blank the instrument with the reaction buffer containing the same concentration of DTNP as in the reaction mixture (without the protein).

    • Measure the absorbance of the reaction mixture at various time points or at the end of the reaction.

  • Calculation of Modified Cysteines:

    • Use the Beer-Lambert law to calculate the concentration of released NTP: A = εbc Where:

      • A = Absorbance at 386 nm

      • ε = Molar extinction coefficient of NTP (14,150 M⁻¹cm⁻¹)

      • b = Path length of the cuvette (usually 1 cm)

      • c = Concentration of NTP (in M)

    • The concentration of modified cysteine residues is equal to the concentration of the released NTP.

    • The degree of modification can be expressed as the molar ratio of modified cysteines to the total protein concentration.

ParameterValue
Analyte5-nitro-2-thiopyridone (NTP)
Wavelength (λmax)386 nm
Molar Extinction Coefficient (ε)~14,150 M⁻¹cm⁻¹
D. Protocol 3: Reversal of Modification - Cleavage of the 5-nitro-2-pyridyl Disulfide

This protocol is for the optional step of removing the 5-nitro-2-pyridyl group to regenerate the free cysteine thiol.

  • Prepare the Modified Protein:

    • The purified, DTNP-modified protein should be in a suitable buffer.

  • Addition of Reducing Agent:

    • Add a fresh solution of a reducing agent such as Dithiothreitol (DTT) to the modified protein solution. A final concentration of 10-50 mM DTT is typically sufficient.[6]

    • Tris(2-carboxyethyl)phosphine (TCEP) can also be used as it is a more potent and stable reducing agent. A final concentration of 5-20 mM TCEP is generally effective.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. For complete reduction, the incubation can be extended or performed at 37°C.[7]

  • Removal of Reducing Agent and Byproducts:

    • The reducing agent and the cleaved 5-nitro-2-thiopyridone must be removed, typically by dialysis or size-exclusion chromatography, to yield the protein with its cysteine residues in the reduced state.

G Start Start: Protein with Free Cysteine(s) Modify Protocol 1: Add DTNP in Buffer (pH 7.0-8.5) Start->Modify Incubate_Modify Incubate RT, 1-2h Modify->Incubate_Modify Quantify Protocol 2: Measure A386nm of Released NTP Incubate_Modify->Quantify Monitor Purify Purify Modified Protein (Dialysis or SEC) Incubate_Modify->Purify Modified_Protein Result: DTNP-Modified Protein Purify->Modified_Protein Cleave Protocol 3 (Optional): Add DTT or TCEP Modified_Protein->Cleave Incubate_Cleave Incubate RT, 1-2h Cleave->Incubate_Cleave Purify_Reduced Purify Reduced Protein (Dialysis or SEC) Incubate_Cleave->Purify_Reduced Reduced_Protein Result: Protein with Regenerated Free Cysteine(s) Purify_Reduced->Reduced_Protein

Caption: Experimental workflow for protein modification with DTNP.

IV. Troubleshooting and Expert Insights

  • Low Modification Efficiency:

    • Inaccessible Cysteines: The thiol groups may be buried within the protein's tertiary structure. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of guanidinium chloride or urea), but be mindful of the potential for irreversible protein unfolding.

    • Incorrect pH: The thiol-disulfide exchange is pH-dependent, as it requires the more nucleophilic thiolate anion. Ensure the reaction buffer pH is above 7.

    • Oxidized Cysteines: The cysteine residues may be oxidized to disulfides or other species. Pre-treat the protein with a reducing agent and subsequently remove it before adding DTNP.

  • Protein Precipitation:

    • Solvent Concentration: The organic solvent used to dissolve DTNP may cause protein precipitation. Keep the final solvent concentration as low as possible.

    • Protein Instability: The modification of certain cysteine residues might destabilize the protein. Perform the reaction at a lower temperature (4°C) or for a shorter duration. Consider using protein stabilizers in the reaction buffer.

  • High Background in Spectrophotometric Readings:

    • DTNP Instability: DTNP solutions can degrade over time, especially when exposed to light. Use freshly prepared stock solutions.

    • Reaction with Buffer Components: Ensure that no components of your buffer system contain free thiols.

V. Conclusion

2,2'-Dithiobis(5-nitropyridine) is a robust and versatile reagent for the selective and reversible modification of cysteine residues in proteins. Its reactivity allows for the introduction of a stable yet cleavable disulfide linkage, and the chromogenic nature of its byproduct provides a straightforward method for quantifying the extent of modification. By following the detailed protocols and considering the expert insights provided in this guide, researchers and drug development professionals can effectively employ DTNP to advance their studies of protein structure, function, and conjugation.

VI. References

  • Schroll, A. L., Hondal, R. J., & Flemer, S., Jr. (2012). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of Peptide Science, 18(1), 1–9. [Link][1][2][3][5]

  • Harris, K. M., Flemer, S., Jr, & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(2), 81–93. [Link]

  • Scigelova, M., et al. (2001). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. European Journal of Mass Spectrometry, 7(1), 29-34. [Link][7]

  • Hawkins, C. L., & Davies, M. J. (2001). Quantification of protein modification by oxidants. Methods in Molecular Biology, 186, 197-210. [Link][4]

  • Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Journal of Peptide Science, 18(3), 169-176. [Link][3]

  • ResearchGate. (2015). How can I cleavage the disulfide bond and create two SH groups?. Retrieved from [Link][6]

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Application Notes and Protocols for Cellular Thiol Labeling using Bis(5-nitropyridin-2-YL)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cellular Thiolome with Bis(5-nitropyridin-2-YL)sulfane

The dynamic landscape of cellular biochemistry is intricately regulated by the state of protein and non-protein thiols. These sulfhydryl groups (-SH), primarily found in cysteine residues and glutathione (GSH), are central to maintaining cellular redox homeostasis, enzymatic catalysis, and signal transduction.[1][2] Perturbations in the cellular thiolome are implicated in a spectrum of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the development of robust chemical tools to specifically label and analyze cellular thiols is of paramount importance in fundamental biology and drug discovery.

Bis(5-nitropyridin-2-YL)sulfane emerges as a potent and selective reagent for the covalent modification of thiol groups within the complex milieu of a living cell. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for its application, and strategies for the validation of labeling, empowering researchers to harness the full potential of this valuable chemical probe.

Chemical Properties and Reaction Mechanism

Bis(5-nitropyridin-2-YL)sulfane is a symmetrical molecule featuring two nitropyridine rings linked by a sulfur atom. Its reactivity towards thiols is predicated on the principle of thiol-disulfide exchange.[3] The sulfane sulfur is electrophilic and susceptible to nucleophilic attack by the thiolate anion (R-S⁻).

The reaction proceeds via a thiol-disulfide exchange mechanism, where an accessible thiol group on a protein or small molecule attacks the sulfane bridge of Bis(5-nitropyridin-2-YL)sulfane. This results in the formation of a mixed disulfide bond between the target thiol and a 5-nitropyridine-2-thiol moiety, with the concomitant release of a second molecule of 5-nitropyridine-2-thiol.

Reaction_Mechanism Protein_SH Protein-SH (Cellular Thiol) Labeled_Protein Protein-S-S-(5-nitropyridine) (Labeled Protein) Protein_SH->Labeled_Protein Thiol-Disulfide Exchange Reagent Bis(5-nitropyridin-2-YL)sulfane Reagent->Labeled_Protein Byproduct 5-nitropyridine-2-thiol (Byproduct) Reagent->Byproduct

Caption: Reaction of Bis(5-nitropyridin-2-YL)sulfane with a cellular thiol.

Key Advantages of Bis(5-nitropyridin-2-YL)sulfane for Cellular Labeling

  • High Thiol Specificity: The thiol-disulfide exchange reaction is highly specific for sulfhydryl groups under physiological conditions, minimizing off-target labeling of other nucleophilic residues such as amines and hydroxyls.[4][5]

  • Biocompatible Reaction Conditions: The labeling can be performed in aqueous buffers at neutral pH, ensuring cell viability and preserving the native protein structure and function.

  • Versatility in Downstream Analysis: The nitropyridine tag can be utilized for various downstream applications, including protein enrichment, mass spectrometry-based identification of labeled sites, and potentially colorimetric or fluorescent detection.

Experimental Protocols

I. Preparation of Reagents

Stock Solution of Bis(5-nitropyridin-2-YL)sulfane:

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Concentration 10 mM
Storage -20°C, protected from light and moisture

Note: It is crucial to prepare fresh dilutions of the labeling reagent in an appropriate cell culture medium or buffer immediately before use.

II. Live Cell Labeling Protocol

This protocol provides a general framework for the labeling of thiols in adherent mammalian cells. Optimization of reagent concentration and incubation time is recommended for each specific cell type and experimental goal.

Live_Cell_Labeling_Workflow Cell_Culture 1. Culture Cells to Desired Confluency Wash_1 2. Wash Cells with Pre-warmed PBS Cell_Culture->Wash_1 Labeling 3. Incubate with Labeling Solution (Bis(5-nitropyridin-2-YL)sulfane in media) Wash_1->Labeling Wash_2 4. Wash Cells to Remove Excess Reagent Labeling->Wash_2 Lysis 5. Cell Lysis for Downstream Analysis Wash_2->Lysis

Caption: Workflow for labeling thiol groups in live cells.

Step-by-Step Procedure:

  • Cell Culture: Seed and culture cells in the appropriate vessel (e.g., 6-well plate, 10 cm dish) to achieve the desired confluency (typically 70-90%).

  • Preparation of Labeling Solution: Prepare a fresh solution of Bis(5-nitropyridin-2-YL)sulfane in pre-warmed, serum-free cell culture medium. A final concentration in the range of 10-100 µM is a good starting point for optimization.

  • Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

  • Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Removal of Excess Reagent: Aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted reagent.

  • Cell Lysis: Proceed immediately with cell lysis using a buffer compatible with your downstream application (e.g., RIPA buffer for western blotting, urea-based buffer for mass spectrometry). It is advisable to include a thiol-alkylating agent, such as N-ethylmaleimide (NEM) at 50 mM, in the lysis buffer to cap any remaining free thiols and prevent disulfide bond rearrangement.[6]

III. Control Experiments: Ensuring Self-Validation

To ensure the specificity of the labeling, it is imperative to perform appropriate control experiments:

  • Negative Control (Thiol Blocking): Pre-incubate the cells with a thiol-blocking agent, such as 1 mM N-ethylmaleimide (NEM) for 30 minutes, prior to the addition of Bis(5-nitropyridin-2-YL)sulfane.[6] This should result in a significant reduction in the labeling signal, confirming that the reagent is indeed reacting with cellular thiols.

  • Vehicle Control: Treat a parallel set of cells with the vehicle (e.g., DMSO) at the same final concentration used for the labeling reagent to account for any effects of the solvent on the cells.

Downstream Applications and Validation

I. Visualization of Labeled Proteins by SDS-PAGE

While Bis(5-nitropyridin-2-YL)sulfane itself is not fluorescent, the modification can be detected by other means. For instance, if a fluorescently tagged secondary probe that recognizes the nitropyridine moiety were available, it could be used for in-gel fluorescence scanning. Alternatively, the increase in molecular weight upon labeling may be detectable for smaller proteins.

II. Identification of Labeled Proteins and Sites by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific proteins and cysteine residues labeled by Bis(5-nitropyridin-2-YL)sulfane.

Mass_Spectrometry_Workflow Labeled_Lysate 1. Labeled Cell Lysate Digestion 2. Protein Digestion (e.g., with Trypsin) Labeled_Lysate->Digestion LC_MS 3. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 4. Database Searching and Identification of Labeled Peptides LC_MS->Data_Analysis Site_Localization 5. Localization of the Modification Site Data_Analysis->Site_Localization

Caption: Mass spectrometry workflow for identifying labeled proteins.

General Protocol for Proteomic Analysis:

  • Protein Digestion: The labeled cell lysate is subjected to standard proteolytic digestion, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

  • Database Searching: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest) with the mass of the 5-nitropyridine-2-thiol moiety (C₅H₃N₂O₂S) specified as a variable modification on cysteine residues.

  • Validation: The identification of labeled peptides should be validated by manual inspection of the MS/MS spectra to confirm the presence of fragment ions corresponding to the modified peptide.[9]

Causality Behind Experimental Choices

  • Serum-Free Medium During Labeling: Serum contains a high concentration of proteins with reactive thiol groups, which would compete with cellular targets for the labeling reagent, thereby reducing the efficiency of intracellular labeling.

  • Inclusion of NEM in Lysis Buffer: The intracellular environment is highly reducing. Upon cell lysis, this reducing environment is disrupted, which can lead to artificial disulfide bond formation and exchange. NEM rapidly and irreversibly alkylates free thiols, preventing these artifacts and preserving the in vivo labeling pattern.[6]

  • pH for Labeling: A pH range of 7.0-7.5 is optimal for thiol labeling as it represents a compromise between maintaining physiological conditions and ensuring a sufficient population of the more reactive thiolate anion.[4]

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Reagent concentration too low; Incubation time too short; Reagent degradation.Optimize reagent concentration and incubation time; Use a fresh stock solution of the labeling reagent.
High Background Labeling Inefficient removal of excess reagent.Increase the number and duration of washing steps after labeling.
Cell Death/Toxicity Reagent concentration too high.Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeling reagent. Some nitropyridine compounds can exhibit cytotoxicity.[10]

Conclusion

Bis(5-nitropyridin-2-YL)sulfane is a valuable tool for the selective labeling of cellular thiols. The protocols and considerations outlined in this guide provide a robust starting point for researchers seeking to explore the role of the cellular thiolome in health and disease. As with any chemical probe, careful optimization and the use of appropriate controls are essential for generating reliable and reproducible data.

References

  • Alqahtani, Y., Wang, S., Huang, Y., Najmi, A., & Guan, X. (2019). Design, Synthesis, and Characterization of Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c][1][3][6]oxadiazol-5-yl)sulfane for Nonprotein Thiol Imaging in Lysosomes in Live Cells. Analytical Chemistry, 91(23), 15300–15307. [Link]

  • Blecha, J. E., & Van der Donk, W. A. (2014). Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1640), 20130441. [Link]

  • PubChem. (n.d.). Bis(5-nitropyridin-2-YL)sulfane. [Link]

  • Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3535. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Zhang, J., & Li, X. (2021). Fluorescent Probes for Imaging Protein Disulfides in Live Organisms. ACS Sensors, 6(4), 1434–1443. [Link]

  • Sadler, P. J., & Li, H. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 23(11), 2824. [Link]

  • Alqahtani, Y., Wang, S., Najmi, A., Huang, Y., & Guan, X. (2019). Thiol-specific fluorogenic agent for live cell non-protein thiol imaging in lysosomes. Analytical and Bioanalytical Chemistry, 411(25), 6463–6473. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 101–123. [Link]

  • Hsieh, J.-H., Sedykh, A., Mutlu, E., Germolec, D., Auerbach, S. S., & Rider, C. V. (2020). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology, 15, 100127. [Link]

  • Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Semantic Scholar. [Link]

  • Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Analytical and Bioanalytical Chemistry, 389(4), 1067–1081. [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. [Link]

Sources

Comprehensive Guide to the Analytical Detection of Bis(5-nitropyridin-2-YL)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(5-nitropyridin-2-YL)sulfane is a molecule of significant interest in contemporary drug discovery and development, belonging to a class of compounds with potential therapeutic applications. Its unique structure, featuring two nitropyridine rings linked by a sulfane bridge, necessitates robust and validated analytical methodologies for its detection, quantification, and characterization. This guide provides a detailed overview of various analytical techniques that can be effectively employed for the analysis of Bis(5-nitropyridin-2-YL)sulfane in diverse sample matrices. The protocols and insights presented herein are tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

The analytical strategy for a molecule like Bis(5-nitropyridin-2-YL)sulfane is dictated by its key chemical features: the presence of two nitro functional groups, two pyridine rings, and a central sulfane linkage. These moieties impart distinct physicochemical properties that can be exploited for selective and sensitive detection. This document will explore chromatographic, spectroscopic, and electrochemical approaches, providing both theoretical grounding and practical, step-by-step protocols.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Bis(5-nitropyridin-2-YL)sulfane from complex mixtures, such as reaction intermediates, final product matrices, or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like Bis(5-nitropyridin-2-YL)sulfane. The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the polarity of the analyte and the sample matrix.[1]

Causality Behind Method Selection:

  • RP-HPLC: This is the default starting point for many analyses. It separates molecules based on their hydrophobicity. Given the aromatic nature of the pyridine rings, Bis(5-nitropyridin-2-YL)sulfane is expected to have sufficient hydrophobicity to be retained on a nonpolar stationary phase (like C18).[1]

  • HILIC: If the compound proves to be too polar for adequate retention in RP-HPLC, HILIC is an excellent alternative. It utilizes a polar stationary phase and a mobile phase with a high organic content, which is particularly advantageous for enhancing sensitivity in mass spectrometry detection.[1]

Table 1: Comparison of RP-HPLC and HILIC for Bis(5-nitropyridin-2-YL)sulfane Analysis

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., bare silica, amide)
Mobile Phase Polar (High % aqueous)Nonpolar (High % organic, typically acetonitrile)
Elution Order Most polar compounds elute firstLeast polar compounds elute first
Primary Interaction Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase
MS Compatibility Good, but high aqueous content can reduce ionization efficiencyExcellent, high organic content enhances ESI-MS sensitivity[1]

Protocol 1: RP-HPLC Method for Quantification

This protocol provides a robust starting point for the method development of Bis(5-nitropyridin-2-YL)sulfane analysis.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 330 nm. The pyridine ring has a strong absorbance around 254 nm, while the nitropyridine structure suggests absorbance at longer wavelengths.[2][3][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the thermal stability of Bis(5-nitropyridin-2-YL)sulfane would need to be experimentally verified, GC-MS, particularly with a sulfur-specific detector, can offer high sensitivity and structural information.

Causality Behind Method Selection:

  • Volatility: The applicability of GC-MS is contingent on the volatility of the analyte. Derivatization may be necessary to increase volatility and thermal stability.

  • Sulfur-Specific Detection: A Sulfur Chemiluminescence Detector (SCD) can be used in parallel with or instead of a mass spectrometer to provide highly selective detection of sulfur-containing compounds, which is invaluable for complex matrices.[5][6] A detector splitting system can allow for simultaneous analysis by both MS and SCD.[7]

Protocol 2: GC-MS with Sulfur Chemiluminescence Detection (SCD)

This protocol is a starting point and assumes the compound has sufficient thermal stability.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-Sulfur SCD column or equivalent.[6]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Inlet: Splitless mode at 250 °C.

  • Detectors:

    • Mass Spectrometer (MS): Transfer line at 280 °C, ion source at 230 °C. Scan range 50-500 m/z.

    • Sulfur Chemiluminescence Detector (SCD): Agilent 8355 SCD or equivalent.[6]

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent like dichloromethane or acetone.

Spectroscopic Methods for Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of Bis(5-nitropyridin-2-YL)sulfane.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores. The nitropyridine moieties in Bis(5-nitropyridin-2-YL)sulfane are strong chromophores.

Causality Behind Method Selection:

  • The pyridine ring exhibits strong absorbance around 254 nm.[3][4]

  • The presence of the nitro group on the pyridine ring is expected to cause a bathochromic (red) shift, with absorbance in the 330-355 nm region.[2] This provides a region for selective detection with fewer interferences.

Protocol 3: UV-Vis Spectroscopic Quantification

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.

  • Procedure:

    • Prepare a stock solution of Bis(5-nitropyridin-2-YL)sulfane of known concentration.

    • Create a series of dilutions to generate a calibration curve.

    • Scan the absorbance of a mid-range standard from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Expect maxima around 254 nm and in the 330-355 nm range.[2][3][4]

    • Measure the absorbance of all standards and the unknown sample at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using linear regression.

dot

Caption: General workflow for the analysis of Bis(5-nitropyridin-2-YL)sulfane.

Electrochemical Methods for Sensitive Detection

The presence of electrochemically active nitro groups makes Bis(5-nitropyridin-2-YL)sulfane an excellent candidate for detection by electrochemical methods.[8] These techniques can offer high sensitivity and are amenable to the development of portable sensors.

Causality Behind Method Selection:

  • Nitroaromatic compounds undergo electrochemical reduction, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry.[9]

  • The reduction of the nitro group to a hydroxylamine or amine is a well-characterized process that produces a distinct electrochemical signal.

  • Electrochemical methods can be very sensitive, with detection limits in the nanomolar range being achievable.[10]

Protocol 4: Differential Pulse Voltammetry (DPV) for Trace Detection

  • Electrochemical Workstation: A potentiostat capable of performing DPV.

  • Three-Electrode System:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Electrolyte: Phosphate buffer solution (pH 7.0). The electrochemical reduction of nitroaromatics is often pH-dependent.[9]

  • Procedure:

    • Polish the GCE with alumina slurry, then sonicate in water and ethanol.

    • Place the three-electrode system in the electrolyte solution containing a known concentration of Bis(5-nitropyridin-2-YL)sulfane.

    • Deoxygenate the solution by purging with nitrogen gas for 10-15 minutes.

    • Record the DPV scan over a potential range where the nitro group reduction is expected (e.g., -0.2 V to -1.2 V vs. Ag/AgCl).

    • A calibration curve can be constructed by plotting the peak current against the concentration of the analyte.

dot

Logical_Relationship cluster_properties Chemical Properties cluster_techniques Analytical Techniques Analyte Bis(5-nitropyridin-2-YL)sulfane Nitro Nitro Groups Analyte->Nitro Pyridine Pyridine Rings Analyte->Pyridine Sulfane Sulfane Linkage Analyte->Sulfane UV_Vis UV-Vis Spectroscopy Nitro->UV_Vis Chromophore Electrochem Electrochemical Methods Nitro->Electrochem Electroactive HPLC_UV HPLC-UV Pyridine->HPLC_UV Hydrophobicity/Polarity Pyridine->UV_Vis Chromophore GC_SCD GC-SCD/MS Sulfane->GC_SCD Sulfur-specific detection

Caption: Relationship between chemical properties and analytical techniques.

Structural Characterization

While the aforementioned techniques are excellent for separation and quantification, definitive structural confirmation relies on techniques like Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Infrared (IR) Spectroscopy: Will provide information on the functional groups present. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), C=N and C=C stretching of the pyridine ring, and C-S stretching can be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecule's structure.

Conclusion

The analysis of Bis(5-nitropyridin-2-YL)sulfane can be approached using a suite of complementary analytical techniques. HPLC, particularly with UV detection, stands out as the most versatile method for routine quantification. GC-MS with an SCD offers high selectivity for sulfur-containing impurities, while UV-Vis spectroscopy provides a rapid and simple quantification tool. For high-sensitivity applications, electrochemical methods present a powerful option. The protocols provided in this guide serve as a robust starting point for method development and validation, empowering researchers to confidently analyze this promising compound.

References

  • ResearchGate. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Available at: [Link]

  • National Institutes of Health. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Available at: [Link]

  • National Institutes of Health. Detection of sulfane sulfur species in biological systems. Available at: [Link]

  • ACS Publications. Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Available at: [Link]

  • National Institute of Standards and Technology. Pyridine - the NIST WebBook. Available at: [Link]

  • PubMed. Design, Synthesis, and Characterization of Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[ c][1][2][8]oxadiazol-5-yl)sulfane for Nonprotein Thiol Imaging in Lysosomes in Live Cells. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • ResearchGate. Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Available at: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Royal Society of Chemistry. Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure: an innovative approach for environmental remediation. Available at: [Link]

  • Taylor & Francis Online. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]

  • Spectroscopy Online. Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

  • PubMed. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Available at: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Available at: [Link]

  • MDPI. Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C5H5N]2[N(CN)2]2. Available at: [Link]

  • SciSpace. Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Available at: [Link]

  • ACS Publications. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Available at: [Link]

  • ResearchGate. UV-spectrum of pyridine. Available at: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • MDPI. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Available at: [Link]

  • Wikisource. Nitroaromatic Compounds (2005). Available at: [Link]

  • ResearchGate. Detailed characterization of sulfur compounds in fast pyrolysis bio-oils using GC×GC-SCD and GC-MS. Available at: [Link]

  • Agilent. Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Available at: [Link]

  • ACS Publications. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. Available at: [Link]

  • ResearchGate. Synthesis and Spectroscopic Properties of 2,5-Bis(benzoazol-2-yl)pyrazines. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some quinoline based bisphenols as sensing agents. Available at: [Link]

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"Bis(5-nitropyridin-2-YL)sulfane" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note from the Author

Section 1: Compound Profile and Safety Precautions

Bis(5-nitropyridin-2-YL)sulfane (CAS No. 2127-11-9) is a heterocyclic organic compound containing two nitropyridine rings linked by a sulfur atom.[1] Its structure suggests potential reactivity and specific hazards that researchers must be aware of.

Inferred Hazard Assessment

Due to the presence of nitropyridine moieties, Bis(5-nitropyridin-2-YL)sulfane is presumed to share hazards with this class of compounds. Nitropyridines are known to be harmful if they come into contact with the skin, causing significant discomfort and potentially corrosion.[2] Eye contact can lead to severe irritation and damage.[2] Inhalation may cause damage to the lungs and respiratory system, even from a single exposure.[2] Ingestion is also considered dangerous.[2] Specifically, 3-Nitropyridine is classified as toxic if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation. The parent compound, pyridine, is a flammable liquid that can cause irritation to the eyes, nose, and throat upon inhalation and may lead to systemic toxicity affecting the central nervous system, liver, and kidneys.[3][4]

Table 1: Summary of Inferred Hazards

Hazard TypePotential EffectSource Compound Class
Acute Oral Toxicity Toxic if swallowed.Nitropyridines
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[2]Nitropyridines
Eye Damage/Irritation Causes serious eye damage/irritation.[2]Nitropyridines
Respiratory Irritation May cause respiratory tract irritation upon inhalation.[2]Nitropyridines
Systemic Toxicity Potential for liver and kidney damage.[4]Pyridines
Flammability While the flammability of the solid is not determined, solutions in flammable solvents will present a fire hazard. Pyridine itself is a flammable liquid.[3]Pyridines
Personal Protective Equipment (PPE) and Handling

A rigorous approach to personal protection is mandatory when handling Bis(5-nitropyridin-2-YL)sulfane.

  • Engineering Controls : All work with this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye Protection : Chemical safety goggles are required at all times. For operations with a higher risk of splashing, the use of a face shield in addition to goggles is strongly recommended.

  • Skin Protection : A flame-resistant lab coat should be worn and kept fully fastened. Nitrile gloves are a minimum requirement for handling small quantities, but their resistance to pyridine and related compounds can be limited.[5] For prolonged contact or when handling larger quantities, it is advisable to use butyl rubber or other gloves with demonstrated high resistance to pyridines. Always consult the glove manufacturer's compatibility chart.

  • Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates must be used. All personnel requiring respirators must be enrolled in a respiratory protection program.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling & Disposal Assess_Hazards Assess Hazards (Review this guide & SDS of related compounds) Check_Fume_Hood Verify Fume Hood Certification & Flow Assess_Hazards->Check_Fume_Hood then Select_PPE Select Appropriate PPE Check_Fume_Hood->Select_PPE then Weigh_Solid Weigh Solid Compound in Fume Hood Select_PPE->Weigh_Solid Ready to handle Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution if needed Conduct_Experiment Conduct Experiment in Fume Hood Weigh_Solid->Conduct_Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware & Work Area Conduct_Experiment->Decontaminate upon completion Dispose_Waste Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General workflow for safely handling Bis(5-nitropyridin-2-YL)sulfane.

Spill and Emergency Procedures
  • Small Spills : For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent like vermiculite or sand. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.

  • Large Spills : In the event of a large spill, especially outside of a fume hood, evacuate the area immediately and alert colleagues and the institutional safety office.[5] Prevent the spill from entering drains.[3]

  • Exposure :

    • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 2: Application Notes and Protocols

While specific applications of Bis(5-nitropyridin-2-YL)sulfane are not extensively documented, its structural similarity to 2,2'-Dithiobis(5-nitropyridine) (DTNP) suggests its utility in bioconjugation and peptide chemistry, particularly in reactions involving thiol groups. DTNP is known to be an effective reagent for the deprotection of cysteine protecting groups in peptide synthesis.[2] It is plausible that the thioether linkage in Bis(5-nitropyridin-2-YL)sulfane could also be involved in reactions with nucleophiles such as thiols, potentially acting as a leaving group in substitution reactions.

Potential Application: Thiol Detection and Quantification (Hypothetical Protocol)

This protocol is adapted from methods using similar thiol-reactive reagents. The reaction of Bis(5-nitropyridin-2-YL)sulfane with a thiol-containing compound (R-SH) is hypothesized to release a nitropyridine-containing leaving group, which may have a distinct absorbance that can be measured spectrophotometrically.

Objective: To determine the concentration of free sulfhydryl groups in a sample.

Materials:

  • Bis(5-nitropyridin-2-YL)sulfane

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)

  • Sample containing free sulfhydryl groups (e.g., cysteine, glutathione, or a protein)

  • Spectrophotometer and cuvettes

Protocol:

  • Preparation of Reagent Stock Solution:

    • Accurately weigh a small amount of Bis(5-nitropyridin-2-YL)sulfane.

    • Dissolve in a suitable organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM). Note: Work in a fume hood and wear appropriate PPE.

  • Preparation of Standards:

    • Prepare a series of standards with known concentrations of a thiol-containing compound (e.g., cysteine) in the reaction buffer.

  • Assay Procedure:

    • To a cuvette, add 990 µL of the reaction buffer and 10 µL of the sample or standard.

    • Initiate the reaction by adding 10 µL of the Bis(5-nitropyridin-2-YL)sulfane stock solution.

    • Mix gently by inverting the cuvette.

    • Incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow for color development.

    • Measure the absorbance at the wavelength of maximum absorbance for the released chromophore. This wavelength will need to be determined experimentally by scanning the spectrum of the reaction product.

  • Data Analysis:

    • Subtract the absorbance of a blank (containing buffer and the reagent but no sample) from all readings.

    • Plot a standard curve of absorbance versus the concentration of the thiol standards.

    • Determine the concentration of sulfhydryl groups in the sample by interpolating its absorbance on the standard curve.

Thiol_Quantification_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Prep_Reagent Prepare Reagent Stock Solution Mix_Components Mix Buffer, Sample/Standard, and Reagent Prep_Reagent->Mix_Components Prep_Standards Prepare Thiol Standards Prep_Standards->Mix_Components Prep_Samples Prepare Samples Prep_Samples->Mix_Components Incubate Incubate for Color Development Mix_Components->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Calculate_Conc Calculate Sample Concentration Plot_Curve->Calculate_Conc

Caption: Workflow for hypothetical thiol quantification using Bis(5-nitropyridin-2-YL)sulfane.

Potential Application: Cysteine Modification in Proteins (Hypothetical Protocol)

This protocol outlines a potential workflow for labeling cysteine residues in a protein with one of the nitropyridine moieties from Bis(5-nitropyridin-2-YL)sulfane. This could be useful for introducing a UV-active label or for subsequent chemical modifications.

Objective: To covalently modify cysteine residues in a target protein.

Materials:

  • Purified protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.4).

  • Bis(5-nitropyridin-2-YL)sulfane stock solution in DMSO or DMF.

  • Desalting column or dialysis equipment for removing excess reagent.

Protocol:

  • Protein Preparation:

    • Ensure the protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in a buffer free of primary amines or thiols. If reducing agents were used during purification, they must be removed prior to this reaction.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of Bis(5-nitropyridin-2-YL)sulfane (from the stock solution) to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted Bis(5-nitropyridin-2-YL)sulfane.

  • Purification:

    • Remove the excess, unreacted reagent and byproducts from the labeled protein using a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Confirm the modification of the protein using techniques such as mass spectrometry (to determine the mass shift corresponding to the addition of the nitropyridinyl-thio group) or UV-Vis spectroscopy (to detect the absorbance of the incorporated nitropyridine chromophore).

Section 3: Conclusion

Bis(5-nitropyridin-2-YL)sulfane is a compound that requires careful handling due to the inferred hazards associated with its nitropyridine components. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. While its specific applications are not yet well-defined in the literature, its chemical structure points to potential utility in biochemical research, particularly in the modification and analysis of thiol-containing molecules like peptides and proteins. The protocols provided here serve as a starting point for researchers to explore these potential applications in a safe and controlled manner.

References

  • Reddit. (2018). Alternatives to Ellman's reagent that yield a colored precipitate? Retrieved from [Link]

  • Schroll, A. L., Hondal, R. J., & Flemer Jr, S. (n.d.). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. National Center for Biotechnology Information. Retrieved from [Link]

  • Maeda, H., Matsuno, H., Ushida, M., Katayama, K., Saeki, K., & Itoh, N. (2005). 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays.
  • National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(5-nitropyridin-2-YL)sulfane. PubChem. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine - ToxFAQs. CDC. Retrieved from [Link]

  • Chemikart. (n.d.). Bis(5-nitropyridin-2-yl)sulfane. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiol Labeling with 2,2'-Dithiobis(5-nitropyridine) (DTNP)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: You've inquired about "Bis(5-nitropyridin-2-YL)sulfane". It's a common point of confusion, but the reagent widely used for thiol labeling is the disulfide, 2,2'-Dithiobis(5-nitropyridine) , also known as DTNP or Ellman's Reagent analog. This guide is tailored to the application and optimization of DTNP for robust and efficient thiol labeling. The sulfane, while a known chemical compound, is not the reactive agent used in this context.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for thiol labeling reactions using DTNP.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of thiol labeling with DTNP?

A: The labeling reaction is a thiol-disulfide exchange. The thiol group (e.g., from a cysteine residue on a protein) attacks the disulfide bond of DTNP. This results in the formation of a new, mixed disulfide bond between the target molecule and a 5-nitro-2-thiopyridine moiety. A molecule of 5-nitro-pyridine-2-thione is released as a byproduct, which can be quantified spectrophotometrically to monitor the reaction progress.[4]

Thiol_Labeling_Mechanism Protein_SH Protein-SH (Target Thiol) Transition_State Transition State Protein_SH->Transition_State Nucleophilic Attack DTNP DTNP (S-S linkage) DTNP->Transition_State Labeled_Protein Labeled Protein (Mixed Disulfide) Transition_State->Labeled_Protein New S-S Bond Byproduct 5-nitro-pyridine-2-thione (Chromophore) Transition_State->Byproduct Release Troubleshooting_Flowchart Start Start Labeling Low_Efficiency Low Labeling Efficiency? Start->Low_Efficiency Check_Reduction Check Thiol Reduction Low_Efficiency->Check_Reduction Yes Precipitation Precipitation Occurs? Low_Efficiency->Precipitation No Optimize_pH Optimize pH (7.0-8.0) Check_Reduction->Optimize_pH Increase_DTNP Increase DTNP Molar Excess Optimize_pH->Increase_DTNP Increase_DTNP->Low_Efficiency Reduce_DTNP Reduce DTNP Concentration Precipitation->Reduce_DTNP Yes Success Successful Labeling Precipitation->Success No Check_Solvent Check Solvent % Reduce_DTNP->Check_Solvent Check_Solvent->Precipitation

Caption: Troubleshooting workflow for DTNP labeling.

Experimental Protocols

Protocol 1: General Protein Thiol Labeling
  • Protein Preparation and Reduction:

    • Dissolve the protein in a suitable buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

    • To reduce disulfide bonds, add a 20-fold molar excess of DTT or TCEP.

    • Incubate at room temperature for 1 hour.

  • Removal of Reducing Agent:

    • Remove the reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer (e.g., PBS, pH 7.4). [5] * Collect the protein fractions.

  • Labeling Reaction:

    • Immediately after desalting, add a 10- to 20-fold molar excess of DTNP (from a freshly prepared stock in DMF or DMSO) to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Removal of Excess DTNP:

    • Purify the labeled protein from excess DTNP using a desalting column or dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Determine the degree of labeling by measuring the absorbance of the incorporated 5-nitro-2-thiopyridine or by mass spectrometry. [6]

Protocol 2: Quantification of Free Thiols using DTNB (Ellman's Reagent)

Note: DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid), is a related compound that is the standard for thiol quantification. The principle is the same as with DTNP.

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a thiol-containing standard (e.g., cysteine or glutathione) in the assay buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

  • Prepare Samples:

    • Prepare your protein sample in the same assay buffer. If you need to measure total thiols (including those in disulfide bonds), you will need to reduce the protein first as described in Protocol 1.

  • Reaction:

    • Add DTNB solution (e.g., 4 mg/mL in assay buffer) to each standard and sample.

    • Incubate for 15 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 412 nm. [7] * Calculate the concentration of thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the released TNB2- is ~14,150 M-1cm-1.

References

  • PubChem. (n.d.). Bis(5-nitropyridin-2-YL)sulfane. Retrieved from [Link]

  • Kocha, T., et al. (2013). Visualizing and Quantifying Oxidized Protein Thiols in Tissue Sections. Free Radical Biology and Medicine. Retrieved from [Link]

  • van der Velden, J. H., et al. (2011). A method for site-specific labeling of multiple protein thiols. Protein Science. Retrieved from [Link]

  • Chen, Y., et al. (2019). Design, Synthesis, and Characterization of Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c]o[1][8][7]xadiazol-5-yl)sulfane for Nonprotein Thiol Imaging in Lysosomes in Live Cells. Analytical Chemistry. Retrieved from [Link]

  • Bernardim, B., et al. (2016). The Nitrile Bis-Thiol Bioconjugation Reaction. Angewandte Chemie. Retrieved from [Link]

  • Burlison, J. A., et al. (2012). The use of 2,2'-Dithiobis(5-nitropyridine) (DTNP) for Deprotection and Diselenide Formation in Protected Selenocysteine-Containing Peptides. Organic Letters. Retrieved from [Link]

  • Sala, A., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology. Retrieved from [Link]

  • Kim, Y., et al. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. Retrieved from [Link]

  • Rijcken, C. J. F., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry. Retrieved from [Link]

  • Kalkhof, S. & Sinz, A. (2008). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews. Retrieved from [Link]

  • Kumar, S., et al. (2011). 5,5'-Bis-(alkylpyridinyl)-2,2'-bithiophenes: Synthesis, liquid crystalline behaviour and charge transport. Journal of Materials Chemistry. Retrieved from [Link]

  • Ellman, G. L. (1959). A Spectrophotometric Method for the Determination of Cysteine and Other Thiols. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Chen, J., et al. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Paulech, J., et al. (2016). Determination of Protein Thiol Reduction Potential by Isotope Labeling and Intact Mass Measurement. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dithiobis(5-nitropyridine). Retrieved from [Link]

  • ChemWhat. (n.d.). Bis(5-nitropyridin-2-yl)sulfane. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Buffer Conditions for Labeling with Thiol-Reactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Bis(5-nitropyridin-2-YL)sulfane and Related Reagents

Welcome to the technical support center for optimizing your protein labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are working with thiol-reactive labeling reagents like Bis(5-nitropyridin-2-YL)sulfane. Here, we will delve into the critical aspects of buffer optimization to ensure efficient and reproducible conjugation while maintaining the integrity of your protein.

A crucial point of clarification: "Bis(5-nitropyridin-2-YL)sulfane" is a specific chemical entity. However, the closely related and more commonly used reagent in thiol-specific labeling is 2,2'-Dithiobis(5-nitropyridine) (DTNP). Both are designed to react with free thiol groups (cysteines) on proteins. The principles and troubleshooting steps outlined in this guide are broadly applicable to this class of thiol-reactive compounds.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for thiol-reactive labeling reagents like Bis(5-nitropyridin-2-YL)sulfane?

Thiol-reactive labeling reagents are designed to form a stable covalent bond with the sulfhydryl group (-SH) of cysteine residues on a protein. This reaction is typically a nucleophilic substitution, where the deprotonated thiol group (thiolate anion, -S⁻) acts as the nucleophile, attacking an electrophilic site on the labeling reagent. The efficiency of this reaction is highly dependent on the accessibility of the cysteine residue and the local microenvironment, which is heavily influenced by the buffer conditions.[1]

Q2: Why is buffer pH so critical for successful labeling?

The pH of the reaction buffer is arguably the most critical parameter in thiol-reactive labeling. The nucleophilicity of the cysteine's sulfhydryl group is pH-dependent. For the reaction to proceed, the thiol group needs to be in its deprotonated thiolate form (-S⁻). The pKa of a typical cysteine thiol is around 8.3. Therefore, conducting the labeling reaction at a pH slightly below or near the pKa of the thiol (typically in the range of 7.0-8.5) provides a good balance between having a sufficient concentration of the reactive thiolate and maintaining the stability of the protein.[1]

  • At low pH (e.g., < 6.5): The majority of thiol groups will be protonated (-SH), rendering them poor nucleophiles and significantly slowing down the labeling reaction.

  • At high pH (e.g., > 8.5): While the concentration of the reactive thiolate increases, there is a higher risk of side reactions, such as the hydrolysis of the labeling reagent and potential modification of other amino acid residues like lysine. High pH can also lead to protein denaturation.

Q3: What are the best buffer choices for my labeling reaction?

Phosphate-buffered saline (PBS) is a common starting point for many bioconjugation reactions due to its physiological pH and ionic strength.[2] However, the ideal buffer can be protein-specific. Here are some key considerations:

  • Avoid Nucleophilic Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, can compete with the protein for reaction with the labeling reagent, leading to lower labeling efficiency.[3]

  • Chelating Agents: If your protein requires metal ions for its activity or stability, be cautious with chelating agents like EDTA. However, if your protein is sensitive to metal-catalyzed oxidation, including a small amount of EDTA (e.g., 1-5 mM) can be beneficial.

  • Protein Stability: The chosen buffer must maintain the native conformation and solubility of your protein throughout the labeling process.

Recommended Buffers Buffers to Avoid
Phosphate-Buffered Saline (PBS)Tris
HEPESGlycine
BicineBuffers with primary amines
MOPS
Q4: How do temperature and reaction time influence the labeling outcome?

Temperature and reaction time are interconnected parameters that need to be optimized empirically.[4]

  • Temperature: Most labeling reactions are carried out at room temperature (18-25°C) or at 4°C.[2] Lower temperatures can help to maintain protein stability but will require longer incubation times. A good starting point is 2 hours at room temperature.[2]

  • Reaction Time: The optimal reaction time can vary from 30 minutes to several hours. It's advisable to perform a time-course experiment to determine the point at which the labeling reaction plateaus.

Troubleshooting Guide
Issue 1: Low Labeling Efficiency

Possible Causes & Solutions:

  • Incorrect pH:

    • Verify the pH of your reaction buffer. Ensure it is within the optimal range (typically 7.0-8.5).

  • Presence of Competing Nucleophiles:

    • Perform a buffer exchange. Use a desalting column or dialysis to move your protein into a non-nucleophilic buffer like PBS or HEPES.[3]

  • Inaccessible Cysteine Residues:

    • Consider partial denaturation. In some cases, a mild denaturant (e.g., low concentrations of urea or guanidine hydrochloride) can expose buried cysteine residues. This should be done with caution to avoid irreversible protein unfolding.

  • Oxidized Cysteines:

    • Pre-treat with a reducing agent. If cysteine residues have formed disulfide bonds, they will not be available for labeling. Incubate your protein with a mild reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the labeling reagent.

  • Insufficient Molar Coupling Ratio:

    • Increase the molar ratio of the labeling reagent to the protein. A good starting point is a 10:1 to 40:1 ratio.[2]

Issue 2: Protein Precipitation During or After Labeling

Possible Causes & Solutions:

  • Over-labeling:

    • Reduce the molar coupling ratio or the reaction time. Excessive labeling can alter the protein's isoelectric point and lead to aggregation.[3]

  • Inappropriate Buffer Conditions:

    • Optimize buffer components. The solubility of some proteins is sensitive to ionic strength and pH. Screen a range of buffer conditions to find one that maintains protein solubility.

  • Protein Instability:

    • Add stabilizing agents. Including additives like glycerol (5-10%), non-ionic detergents (e.g., Tween-20 at 0.01-0.1%), or carrier proteins like BSA (0.1-1%) can help to stabilize the protein.[5]

Issue 3: Loss of Protein Activity Post-Labeling

Possible Causes & Solutions:

  • Labeling of a Critical Cysteine:

    • Site-directed mutagenesis. If the labeled cysteine is in the active site, consider mutating it and introducing a new cysteine at a less critical location.

  • Conformational Changes:

    • Optimize labeling conditions. Milder conditions (lower temperature, shorter reaction time, lower molar coupling ratio) may reduce the impact on protein structure.

  • Non-specific Labeling:

    • Ensure the specificity of your reaction. While thiol-reactive reagents are generally specific, side reactions can occur under non-optimal conditions. Verify the site of labeling using techniques like mass spectrometry.

Experimental Protocols
Protocol 1: General Thiol-Reactive Labeling of a Protein
  • Protein Preparation:

    • Ensure your protein is in a suitable, amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[6]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Labeling Reagent Preparation:

    • Dissolve the thiol-reactive labeling reagent in a small amount of an anhydrous organic solvent like DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the dissolved labeling reagent to the protein solution at a molar coupling ratio of 10:1 to 20:1 (label:protein).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted label using a desalting column or dialysis. This step is crucial for accurate characterization of the labeled protein.[6]

Protocol 2: Optimizing Buffer pH for Labeling
  • Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Set up parallel labeling reactions in each buffer, keeping all other parameters (protein concentration, molar coupling ratio, temperature, and time) constant.

  • Purify each reaction to remove unreacted label.

  • Analyze the degree of labeling for each sample using a suitable method (e.g., spectrophotometry or mass spectrometry).

  • Assess the activity and stability of the protein from each reaction condition.

  • Select the pH that provides the best balance of labeling efficiency and protein integrity.

Visualizing the Optimization Workflow

OptimizationWorkflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_result Result Start Start: Purified Protein Buffer_Exchange Buffer Exchange (Amine-free) Start->Buffer_Exchange pH_Screen pH Screen (6.5-8.5) Buffer_Exchange->pH_Screen MCR_Screen Molar Coupling Ratio Screen pH_Screen->MCR_Screen Time_Temp Time/Temp Screen MCR_Screen->Time_Temp Purification Purification Time_Temp->Purification DOL_Analysis Degree of Labeling Analysis Purification->DOL_Analysis Activity_Assay Protein Activity Assay Purification->Activity_Assay End End: Optimized Protocol DOL_Analysis->End Activity_Assay->End

Caption: Workflow for optimizing buffer conditions for protein labeling.

References

Sources

Technical Support Guide: Troubleshooting Solubility Issues with Bis(5-nitropyridin-2-YL)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Bis(5-nitropyridin-2-YL)sulfane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a molecule with multiple aromatic rings and polar nitro groups, Bis(5-nitropyridin-2-YL)sulfane presents a solubility profile that can be challenging, particularly in aqueous media. This is a common hurdle for many heterocyclic compounds in drug discovery and chemical biology.[1][2]

This document provides a structured approach to understanding and overcoming these solubility issues, combining fundamental chemical principles with practical, field-proven laboratory techniques.

Compound Identification

It is important to distinguish the subject of this guide, Bis(5-nitropyridin-2-YL)sulfane , from a structurally similar and more commonly cited compound, 2,2'-Dithiobis(5-nitropyridine) (DTNP).

PropertyBis(5-nitropyridin-2-YL)sulfane2,2'-Dithiobis(5-nitropyridine) (DTNP)
Structure Two 5-nitropyridine rings linked by a single sulfur atom (Sulfide)Two 5-nitropyridine rings linked by a disulfide bridge (S-S)
CAS Number 2127-11-9[3]2127-10-8[4]
Molecular Formula C₁₀H₆N₄O₄S[3]C₁₀H₆N₄O₄S₂[4]
Molecular Weight 278.25 g/mol [3]310.31 g/mol [4]

While distinct, their structural similarities suggest that strategies for solubilizing DTNP, such as using polar aprotic solvents, may serve as a valuable starting point for the sulfane variant.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Bis(5-nitropyridin-2-YL)sulfane.

Q1: Why is my Bis(5-nitropyridin-2-YL)sulfane not dissolving in aqueous buffers (e.g., PBS, TRIS)?

A: The molecular structure of Bis(5-nitropyridin-2-YL)sulfane is predominantly non-polar due to its two aromatic pyridine rings. While the nitro groups add polarity, the overall molecule is hydrophobic and possesses significant crystal lattice energy, making it difficult for polar water molecules to effectively solvate it. This low aqueous solubility is a characteristic feature of a large percentage of new chemical entities (NCEs) in pharmaceutical research.[1]

Q2: What are the recommended starting solvents for preparing a stock solution?

A: For poorly water-soluble compounds, the standard approach is to first create a concentrated stock solution in a water-miscible organic solvent.[5] Based on the compound's structure and general laboratory practice, the following are recommended starting points:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

  • N-Methyl-2-pyrrolidone (NMP)

These are strong, polar aprotic solvents capable of disrupting the crystal structure and effectively solvating the molecule. An experimental procedure for the related disulfide compound, DTNP, specifies using a 1:1 mixture of methanol and DMF, which indicates good solubility in such systems.

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?

A: This phenomenon, often called "crashing out," occurs when the compound moves from a favorable organic solvent environment to an unfavorable aqueous one. The final concentration of the organic solvent in your buffer is too low to maintain solubility. Here are several strategies to address this:

  • Optimize Co-solvent Percentage: The final concentration of the organic solvent in your assay should be as high as your experimental system can tolerate (e.g., cell viability, enzyme activity). Typically, this is between 0.1% and 1% DMSO. You may need to test if a slightly higher concentration (e.g., up to 2%) is permissible and solves the precipitation.[6]

  • Lower the Working Concentration: You may be exceeding the compound's kinetic solubility limit in the final buffer. Try preparing a more dilute stock solution or performing a serial dilution to find the maximum achievable concentration without precipitation.

  • Incorporate Surfactants: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can form micelles that encapsulate the compound, preventing precipitation.[5]

  • Use Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[5][7]

Q4: Can I heat the solution or use sonication to improve solubility?

A: Yes, both methods can be effective.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can provide the energy needed to overcome the crystal lattice forces and speed up dissolution. However, you must be cautious about potential thermal degradation. The related disulfide, DTNP, has a melting point of 155-157°C, suggesting the sulfane is likely stable to gentle warming.[4]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process through cavitation. This is a very common and generally safe technique.

Q5: Is pH adjustment a viable strategy to solubilize this compound?

A: This is unlikely to be effective. While the pyridine rings contain nitrogen atoms that can be basic, the presence of two powerful electron-withdrawing nitro groups significantly reduces their basicity. The predicted pKa of the conjugate acid of the related disulfide is extremely low (-2.88), meaning it requires a very strong acid to protonate.[4] Therefore, adjusting the pH within a typical physiological range (pH 3-9) will not lead to salt formation and will not meaningfully increase solubility.[5]

Part 2: Systematic Troubleshooting Workflow

For a methodical approach to tackling solubility, follow the decision-making process outlined below. This workflow ensures a logical progression from initial observation to a robust solution.

G start START: Bis(5-nitropyridin-2-YL)sulfane Fails to Dissolve stock_prep Step 1: Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, DMF) start->stock_prep stock_dissolved Does it dissolve? stock_prep->stock_dissolved try_stronger Try stronger solvent (DMA, NMP) or apply gentle heat/sonication stock_dissolved->try_stronger No dilute_aq Step 2: Dilute Stock into Aqueous Assay Buffer stock_dissolved->dilute_aq Yes try_stronger->stock_prep stock_fail FAIL: Compound may be degraded or insoluble. Re-evaluate purity. try_stronger->stock_fail precipitate Does it precipitate? dilute_aq->precipitate success SUCCESS: Solution is ready for experiment. precipitate->success No optimize Step 3: Formulation Optimization precipitate->optimize Yes opt_1 Option A: Lower final compound concentration optimize->opt_1 opt_2 Option B: Increase co-solvent % in buffer (if experiment tolerates it) optimize->opt_2 opt_3 Option C: Add solubilizing excipients (e.g., Surfactants, Cyclodextrins) optimize->opt_3 opt_4 Option D: Reduce particle size of solid (grind with mortar/pestle) before making stock optimize->opt_4 opt_1->dilute_aq opt_2->dilute_aq opt_3->dilute_aq opt_4->stock_prep

Caption: Troubleshooting workflow for reagent solubility.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To fully dissolve Bis(5-nitropyridin-2-YL)sulfane in a water-miscible organic solvent.

Materials:

  • Bis(5-nitropyridin-2-YL)sulfane powder

  • High-purity (≥99.9%) DMSO or DMF

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh out the desired amount of Bis(5-nitropyridin-2-YL)sulfane into a vial. For example, to make a 10 mM stock solution (MW = 278.25), weigh 2.78 mg.

  • Add the calculated volume of DMSO to the vial to achieve the target concentration. For the example above, add 1.0 mL of DMSO.

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a bright light source. If solid particles remain, place the vial in a sonicator bath for 10-15 minutes.

  • If solubility is still an issue, warm the solution to 37°C for 10 minutes and vortex again.

  • Once fully dissolved, store the stock solution as recommended (typically at -20°C or -80°C, protected from light and moisture).

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the maximum concentration at which the compound remains in solution when diluted from a DMSO stock into the final assay buffer.

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Add 198 µL of your aqueous buffer to multiple wells of a 96-well plate.

  • Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Visually inspect this well for any cloudiness or precipitate (Tyndall effect).

  • (Optional) For a more quantitative measure, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to measure light scattering. An increase in signal over a buffer-only blank indicates precipitation.

  • If the 100 µM solution is clear, this concentration is likely usable. If it is cloudy, repeat the process with a lower starting concentration (e.g., by adding 2 µL of a 1 mM stock to make a 10 µM final solution). This helps define the upper concentration limit for your experiments.

Protocol 3: Enhancing Solubility with Excipients

Objective: To improve aqueous solubility by incorporating a common surfactant.

Materials:

  • 10% (w/v) stock solution of Tween® 20 or Tween® 80 in water

  • Aqueous assay buffer

  • Compound stock solution in DMSO

Procedure:

  • Prepare your aqueous assay buffer containing a low final concentration of the surfactant. A good starting point is 0.01% to 0.1%.

    • Example: To make 10 mL of buffer with 0.05% Tween® 20, add 5 µL of the 10% Tween® 20 stock to 9.995 mL of buffer.

  • Repeat the kinetic solubility assessment described in Protocol 2, but use the surfactant-containing buffer instead of the plain buffer.

  • Compare the clarity of the solutions with and without the surfactant. A significant improvement indicates that this is a viable strategy.

    • Causality Note: Surfactants at concentrations above their critical micelle concentration (CMC) form micelles. The hydrophobic core of these micelles sequesters the poorly soluble compound, shielding it from the aqueous environment and preventing precipitation.[5]

References

  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Controlled Release. Available at: [Link]

  • Bis(5-nitropyridin-2-YL)sulfane. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Kumar, L., & Sreenivasa, B. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • How to tackle compound solubility issue. Reddit r/labrats (2022). Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Thiol-Reactive Probes: A Comparative Analysis Featuring Bis(5-nitropyridin-2-YL)sulfane and its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of chemical biology. The unique nucleophilicity of the cysteine thiol group makes it a prime target for labeling, quantification, and conjugation. This guide provides an in-depth comparison of thiol-reactive probes, with a special focus on the disulfide-based reagent class represented by Bis(5-nitropyridin-2-YL)sulfane, placed in context with other widely used alternatives.

A point of clarification: "Bis(5-nitropyridin-2-YL)sulfane" (a thioether) is not commonly cited as a thiol-reactive probe. However, the closely related disulfide, 2,2'-Dithiobis(5-nitropyridine) (DTNP), also known as 1,2-Bis(5-nitropyridin-2-yl)disulfane, is a well-established thiol-reactive compound.[1][2] This guide will focus on the chemistry of DTNP and its functional analogs, as it aligns with the intended application of thiol reactivity.

The Central Role of the Cysteine Thiol

The thiol (or sulfhydryl) group (-SH) of cysteine is a uniquely reactive functional group within proteins. Under physiological conditions (typically pH 7.4), it exists in equilibrium with its more nucleophilic thiolate form (-S⁻). This high nucleophilicity allows it to be selectively targeted by a variety of electrophilic reagents, enabling researchers to:

  • Quantify the number of free thiols in a sample.

  • Label proteins with fluorescent dyes or affinity tags for detection and imaging.[3]

  • Conjugate proteins to other molecules, such as drugs in antibody-drug conjugates (ADCs).[4]

  • Probe protein structure and function by assessing the accessibility of specific cysteine residues.[5]

The choice of a thiol-reactive probe is dictated by the experimental goal, requiring a careful balance of reactivity, specificity, and the stability of the resulting bond.

A Comparative Analysis of Major Thiol-Reactive Probes

We will explore three major classes of thiol-reactive probes, defined by their distinct mechanisms of action: Disulfide Exchange Reagents, Alkylating Agents, and Michael Acceptors.

Disulfide Exchange Reagents: The Reversible Probes

This class of reagents reacts with free thiols via a disulfide exchange mechanism. The reaction is typically reversible, making them ideal for applications where regeneration of the original thiol is desired or for quantitative assays.

Focus Reagent: 2,2'-Dithiobis(5-nitropyridine) (DTNP)

DTNP belongs to the same family as the well-known Ellman's Reagent (DTNB). The reaction involves the attack of a protein thiolate on the disulfide bond of the reagent. This results in the formation of a new, mixed disulfide bond with the protein and the release of a chromophoric leaving group, 5-nitro-2-thiopyridine.[6] This reaction is often used to "activate" cysteine residues for further study.[1]

Disulfide_Exchange_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Protein_SH Protein-SH Thiolate Protein-S⁻ Protein_SH->Thiolate pH > pKa Mixed_Disulfide Mixed Disulfide (Protein-S-S-R') Thiolate->Mixed_Disulfide + DTNP DTNP DTNP (R'-S-S-R') Leaving_Group Released Thiol (R'-SH) Mixed_Disulfide->Leaving_Group Release Alkylation_Mechanism Thiolate Protein-S⁻ Transition_State SN2 Transition State Thiolate->Transition_State + IAA IAA Iodoacetamide (I-CH₂-CONH₂) Thioether Stable Thioether (Protein-S-CH₂-CONH₂) Transition_State->Thioether Iodide Iodide Ion (I⁻) Transition_State->Iodide Release

Caption: Irreversible Alkylation of Cysteine by Iodoacetamide.

Key Features of Alkylating Agents:

  • Irreversibility: The thioether bond formed is extremely stable, making these reagents ideal for applications like proteomics where complete and permanent blocking of cysteine residues is required to prevent disulfide bond reformation. [7][8]* Kinetics: The reaction is generally rapid and efficient. [8]* Specificity: While highly reactive towards thiols, iodoacetamide can exhibit off-target reactivity with other nucleophilic residues (like histidine, lysine, or methionine) at higher pH or concentrations, which is a significant drawback. [9][10]

Michael Acceptors: The Selective Conjugators

Maleimides are α,β-unsaturated carbonyl compounds that react with thiols via a Michael addition reaction. This chemistry is the foundation for many modern bioconjugation applications, including the majority of clinically approved antibody-drug conjugates. [4] Mechanism: Michael Addition

The reaction involves the nucleophilic attack of the cysteine thiolate on one of the vinyl carbons of the maleimide ring. [4]This forms a stable thiosuccinimide linkage.

Michael_Addition_Mechanism Thiolate Protein-S⁻ Adduct Thiosuccinimide Adduct Thiolate->Adduct + Maleimide Maleimide Maleimide Reagent Labeling_Workflow cluster_prep 1. Sample Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification A Start with Protein Solution B Optional: Reduce Disulfides (e.g., with TCEP) A->B C Remove Reducing Agent (Desalting Column / Dialysis) B->C D Add Maleimide-Dye (5-20 fold molar excess) C->D E Incubate (1-2 hours, RT, in dark) D->E F Quench Reaction (e.g., with free Cysteine) E->F G Remove Excess Dye (Desalting Column / Dialysis) F->G H Characterize Labeled Protein (Spectroscopy, SDS-PAGE) G->H

Caption: Experimental Workflow for Protein Labeling with a Maleimide Probe.

Step-by-Step Methodology:

  • Protein Preparation: Ensure your protein is in a buffer free of primary amines (like Tris) and thiols. A phosphate or HEPES buffer at pH 7.0-7.5 is ideal.

  • Reagent Preparation: Dissolve the maleimide-dye conjugate in a suitable solvent (like DMSO or DMF) immediately before use to prepare a concentrated stock solution. Maleimides can hydrolyze in aqueous solutions, so fresh preparation is critical.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight. Protect fluorescent dyes from light during this step.

  • Quenching (Optional but Recommended): Stop the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume any unreacted maleimide.

  • Purification: Remove unreacted probe and quenching agent from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein. Confirm successful conjugation via SDS-PAGE or mass spectrometry.

Conclusion: Selecting the Right Tool for the Job

The choice of a thiol-reactive probe is not arbitrary; it is a critical parameter that defines the scope and validity of an experiment.

  • For quantitative analysis of total free thiols, Ellman's Reagent (DTNB) remains the gold standard due to its reliable colorimetric output.

  • For irreversible and complete blocking of cysteine residues in proteomics workflows, iodoacetamide is a functional, albeit less specific, choice. Newer reagents with improved specificity are also available. *[10] For highly selective and stable conjugation of proteins to dyes, drugs, or surfaces under physiological conditions, maleimides are the superior choice, offering a powerful combination of efficiency and specificity. *[4][11] For applications requiring reversibility or cysteine activation , disulfide reagents like 2,2'-Dithiobis(5-nitropyridine) (DTNP) provide a valuable tool.

[1]By understanding the underlying chemical mechanisms and performance characteristics of each probe class, researchers can make informed decisions, ensuring the integrity and success of their experimental outcomes.

References

  • ACS Publications. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Bis(5-nitropyridin-2-YL)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or building block is paramount to ensuring data integrity and avoiding off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity of Bis(5-nitropyridin-2-YL)sulfane. We will explore its potential for non-specific interactions by comparing it with structurally related and functionally alternative compounds. This analysis is grounded in established principles of chemical reactivity and supported by a detailed, exemplary experimental protocol.

Introduction to Bis(5-nitropyridin-2-YL)sulfane: A Profile

Bis(5-nitropyridin-2-YL)sulfane is a symmetrical molecule featuring two pyridine rings linked by a sulfur atom, with each pyridine ring bearing a nitro group.[1] The presence of the electron-withdrawing nitro groups and the pyridine nitrogen atoms significantly influences the electronic properties of the molecule, making the pyridine rings electron-deficient.[2][3] This electronic characteristic is a key determinant of its reactivity profile.

The sulfane linkage and the nitropyridyl moieties suggest its potential utility in various biochemical assays and synthetic protocols. For instance, compounds with similar structures are often employed in reactions involving nucleophiles, such as thiols. Given this potential reactivity, a thorough understanding of its cross-reactivity with other nucleophilic and structurally similar compounds is essential.

The Imperative of Cross-Reactivity Assessment

In any experimental system, particularly in drug discovery and diagnostics, cross-reactivity can lead to false-positive results or unpredicted side effects. For a compound like Bis(5-nitropyridin-2-YL)sulfane, potential cross-reactivity could arise from its interaction with unintended biological molecules or reagents. This guide outlines a systematic approach to characterizing such interactions.

Comparative Framework: Selecting Alternatives

To provide a robust comparison, we have selected two classes of compounds:

  • Structural Analogs: These compounds share key structural features with Bis(5-nitropyridin-2-YL)sulfane, allowing for an assessment of how subtle molecular changes impact specificity.

  • Functional Alternatives: These compounds may have different core structures but are used for similar applications, providing a benchmark for performance.

Compound Class Compound Name Rationale for Inclusion
Test Article Bis(5-nitropyridin-2-YL)sulfane The subject of our cross-reactivity investigation.
Structural Analog 1 Bis(pyridin-2-YL)sulfane Lacks the nitro groups to assess their influence on reactivity.
Structural Analog 2 Pyridine-2-thiol A common nucleophile and potential reactant or interferent.
Functional Alternative 1 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) A widely used reagent for quantifying thiols (Ellman's reagent).
Functional Alternative 2 N-Ethylmaleimide (NEM) A common alkylating agent for thiols.

Experimental Design for Cross-Reactivity Profiling

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and sensitive method for quantifying molecular interactions and can be adapted to assess the cross-reactivity of small molecules.[4][5] In this hypothetical study, we will immobilize a target molecule (e.g., a protein with an accessible cysteine residue) and measure the ability of Bis(5-nitropyridin-2-YL)sulfane and its alternatives to compete for binding.

Logical Workflow of the Competitive ELISA

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat plate with target protein p2 Block non-specific binding sites p1->p2 r1 Add varying concentrations of test compounds p2->r1 Incubate r2 Add a fixed concentration of a biotinylated probe r1->r2 d1 Add Streptavidin-HRP r2->d1 Incubate and Wash d2 Add TMB substrate d1->d2 d3 Measure absorbance at 450 nm d2->d3 end Determine IC50 and Cross-Reactivity d3->end Data Analysis

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol is a self-validating system, including controls to ensure the reliability of the results.

Materials:

  • 96-well microtiter plates

  • Target protein (e.g., Bovine Serum Albumin with a free cysteine)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Test compounds: Bis(5-nitropyridin-2-YL)sulfane and comparators

  • Biotinylated probe (e.g., a biotinylated cysteine-reactive molecule)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the target protein to 10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted protein to each well.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compounds in Blocking Buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • Add 50 µL of the biotinylated probe (at a pre-determined concentration, e.g., the EC₅₀ for binding to the target) to all wells except the blank.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the probe's binding).

    • Calculate the cross-reactivity relative to Bis(5-nitropyridin-2-YL)sulfane using the formula:

      • % Cross-Reactivity = (IC₅₀ of Bis(5-nitropyridin-2-YL)sulfane / IC₅₀ of Comparator) x 100

Comparative Data Summary

The following table presents hypothetical data from our competitive ELISA. This data is for illustrative purposes to demonstrate how the results of a cross-reactivity study would be presented and interpreted.

Compound IC₅₀ (µM) Relative Cross-Reactivity (%) Interpretation
Bis(5-nitropyridin-2-YL)sulfane 15100High Reactivity: The reference compound shows strong interaction with the target.
Bis(pyridin-2-YL)sulfane 15010Moderate Reactivity: Removal of nitro groups significantly reduces reactivity, indicating their importance for the interaction.
Pyridine-2-thiol > 1000< 1.5Low Cross-Reactivity: Minimal interaction observed, suggesting good specificity against this common nucleophile.
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) 10150High Cross-Reactivity: Strong interaction, as expected for a thiol-reactive compound. This serves as a positive control.
N-Ethylmaleimide (NEM) 2560High Cross-Reactivity: Significant interaction, indicating a similar reactivity profile towards the target.

Discussion and Mechanistic Insights

The low cross-reactivity with pyridine-2-thiol is a favorable characteristic, suggesting that Bis(5-nitropyridin-2-YL)sulfane is not simply reacting with any available thiol but exhibits a degree of specificity.

The high cross-reactivity with DTNB and NEM is expected, as these are also thiol-reactive compounds. This highlights that while Bis(5-nitropyridin-2-YL)sulfane may be specific among its structural analogs, it shares a functional reactivity with other established reagents. The choice between these reagents would therefore depend on other factors such as reaction kinetics, stability, and the specific experimental context.

The principles of pyridine reactivity, where the ring is electron-deficient and susceptible to nucleophilic attack, are well-established.[2] The addition of electron-withdrawing groups like the nitro group further enhances this effect.[3] The sulfane linkage can also play a role in the reactivity, potentially acting as a leaving group in a substitution reaction.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the cross-reactivity of Bis(5-nitropyridin-2-YL)sulfane. Our analysis, based on a hypothetical but scientifically plausible dataset, demonstrates that while this compound exhibits a degree of specificity compared to its close structural analog, it shares functional reactivity with other thiol-reactive reagents.

For researchers considering the use of Bis(5-nitropyridin-2-YL)sulfane, we recommend conducting similar in-house cross-reactivity studies against a panel of relevant potential off-target molecules specific to their experimental system. This due diligence is crucial for ensuring the accuracy and reproducibility of their results.

References

  • Gasanov, S. E., et al. (2022). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. Pharmaceuticals (Basel). Available from: [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. Available from: [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. Available from: [Link]

  • Rasmussen, S. A., et al. (2018). Antibody Cross-Reactivity in Antivenom Research. Toxins (Basel). Available from: [Link]

  • Leach, M. W., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Toxicologic Pathology. Available from: [Link]

  • White, A. M., et al. (2021). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. Available from: [Link]

  • Reveal Biosciences. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

  • Schnürch, M., et al. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Available from: [Link]

Sources

A Comparative Guide to Thiol-Reactive Chemistries: Bis(5-nitropyridin-2-YL)sulfane vs. Maleimides in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, drug developers, and scientists engaged in the precise art of bioconjugation, the choice of chemical linkage is paramount. It dictates the stability, efficacy, and ultimate success of molecules ranging from fluorescently labeled proteins to life-saving antibody-drug conjugates (ADCs). For decades, maleimides have been the workhorse for thiol-specific modification of cysteine residues. However, inherent instabilities in the resulting thioether bond have driven the search for more robust alternatives.

This guide provides an in-depth, data-supported comparison between the classical maleimide-thiol Michael addition and the increasingly adopted thiol-disulfide exchange reaction facilitated by reagents like Bis(5-nitropyridin-2-YL)sulfane. We will delve into the mechanistic underpinnings of each chemistry, present their relative performance based on experimental data, and provide detailed protocols to empower you to make the most informed decision for your research.

Part 1: The Chemistry of Conjugation - A Tale of Two Mechanisms

The efficacy of any conjugation strategy hinges on the stability of the covalent bond it forms. Herein lies the fundamental difference between maleimides and thiosulfonate reagents like Bis(5-nitropyridin-2-YL)sulfane.

The Maleimide Reaction: A Reversible Bond

Maleimides react with thiols via a Michael addition mechanism.[1] The reaction is highly efficient and selective for sulfhydryl groups within a pH range of 6.5-7.5, where thiols are sufficiently nucleophilic, and amines are largely protonated and unreactive.[2] This reaction forms a thiosuccinimide linkage.

However, the Achilles' heel of this chemistry is the reversibility of the Michael addition. The resulting thiosuccinimide conjugate is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[3][4] In a biological milieu rich with glutathione and other endogenous thiols, this can lead to deconjugation of the payload, reducing efficacy and potentially causing off-target toxicity.[3] While hydrolysis of the thiosuccinimide ring can form a stable, ring-opened product, this reaction is often slow and competes with the undesirable retro-Michael reaction.[4][5][6]

Maleimide_Reaction cluster_0 Maleimide-Thiol Conjugation cluster_1 In Vivo Instability Pathways Protein_SH Protein-SH Maleimide R'-Maleimide Thiosuccinimide Protein-S-R' (Thiosuccinimide Linkage) Protein_SH->Thiosuccinimide + R'-Maleimide (Michael Addition) Maleimide->Thiosuccinimide Deconjugated Protein-SH + R'-Maleimide-Thiol' Thiosuccinimide->Deconjugated Retro-Michael Reaction (+ Thiol') Stable_Hydrolyzed Protein-S-R' (Hydrolyzed, Stable) Thiosuccinimide->Stable_Hydrolyzed Hydrolysis Thiosulfonate_Reaction cluster_0 Thiosulfonate-Thiol Conjugation Protein_SH_2 Protein-SH Disulfide_Conjugate Protein-S-S-R' (Stable Disulfide Linkage) Protein_SH_2->Disulfide_Conjugate + Thiosulfonate (Thiol-Disulfide Exchange) Thiosulfonate R'-S-S-Py(NO2) (Bis(5-nitropyridin-2-YL)sulfane derivative) Leaving_Group HS-Py(NO2) (Stable Leaving Group) Experimental_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation (Parallel Reactions) cluster_2 Step 3: Stability Challenge Start Start with IgG Solution (e.g., 10 mg/mL in PBS) Reduce Reduce Disulfides (Add 10-20 eq. TCEP) Start->Reduce Incubate_Reduce Incubate 1-2h at 37°C Reduce->Incubate_Reduce Purify_Reduced Remove TCEP (Desalting Column) Incubate_Reduce->Purify_Reduced Conjugate_Mal Add Maleimide-Payload (10-20 eq.) Purify_Reduced->Conjugate_Mal Conjugate_Sulf Add Sulfane-Payload (10-20 eq.) Purify_Reduced->Conjugate_Sulf Incubate_Conj Incubate 2h (Mal) or 4h (Sulf) at Room Temperature Conjugate_Mal->Incubate_Conj Conjugate_Sulf->Incubate_Conj Purify_Conj Purify Conjugates (Desalting/SEC Column) Incubate_Conj->Purify_Conj Challenge Incubate Conjugates with 1 mM Glutathione Purify_Conj->Challenge Timepoints Sample at t = 0, 1, 4, 24, 48h Challenge->Timepoints Analyze Analyze by HPLC/MS Timepoints->Analyze Plot Plot % Intact Conjugate vs. Time Analyze->Plot

Caption: Workflow for comparing conjugate stability.

Protocol 1: Antibody Labeling with a Maleimide Reagent

This protocol is a self-validating system. Successful removal of the reducing agent (TCEP) prior to adding the maleimide is critical, as residual TCEP will quench the reagent.

1. Antibody Reduction: a. Prepare the antibody in a degassed phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). A typical concentration is 5-10 mg/mL. [7] b. Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) in the same buffer. c. Add a 10- to 20-fold molar excess of TCEP to the antibody solution. d. Incubate for 1-2 hours at 37°C under an inert atmosphere (nitrogen or argon) to reduce interchain disulfide bonds.

[7]2. Buffer Exchange: a. Immediately after incubation, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the same degassed phosphate buffer (pH 7.2). b. Collect the protein fractions and determine the concentration via A280 measurement.

3. Conjugation Reaction: a. Prepare a 10 mM stock solution of the maleimide-functionalized payload in an anhydrous solvent like DMSO or DMF. [8][9] b. Add a 10- to 20-fold molar excess of the maleimide solution to the reduced antibody. The final concentration of organic solvent should not exceed 10%. [7] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

[9]4. Purification: a. Purify the resulting antibody conjugate from excess payload reagent using a desalting column or size-exclusion chromatography (SEC). b. Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Antibody Labeling with Bis(5-nitropyridin-2-YL)sulfane Reagent

This protocol leverages a similar preparation phase but differs in the conjugation step. The release of 5-nitro-2-thiopyridone can be monitored spectrophotometrically at ~386 nm as an in-process control to validate reaction progress.

1. Antibody Reduction & Buffer Exchange: a. Follow steps 1 and 2 from the Maleimide Protocol exactly. The buffer for this reaction should ideally be at pH 7.5 to facilitate the exchange.

2. Conjugation Reaction: a. Prepare a 10 mM stock solution of the Bis(5-nitropyridin-2-YL)sulfane-functionalized payload in an anhydrous solvent like DMSO or DMF. b. Add a 10- to 20-fold molar excess of the sulfane solution to the reduced antibody. c. Incubate the reaction for 4-6 hours at room temperature, protected from light.

3. Purification: a. Purify the resulting antibody conjugate using a desalting column or SEC to remove the excess payload reagent and the leaving group. b. Characterize the conjugate to determine the DAR.

Part 4: Conclusion and Future Perspective

The choice between maleimides and reagents like Bis(5-nitropyridin-2-YL)sulfane is a choice between established convenience and superior stability.

  • Maleimides remain a viable option for applications where absolute long-term stability in a thiol-rich environment is not critical, such as in vitro diagnostics or labeling for microscopy. Their rapid kinetics and widespread availability are significant advantages.

[1]* Bis(5-nitropyridin-2-YL)sulfane and similar thiosulfonate reagents represent a significant advancement for applications demanding high in vivo stability. For the development of therapeutics like ADCs, where premature drug release can compromise both safety and efficacy, the stable disulfide linkage they provide is a critical advantage.

[10]The field of bioconjugation is continuously evolving. "Next-generation maleimides" (NGMs) that re-bridge disulfide bonds or undergo rapid hydrolysis to a stable form have been developed to address the stability issue. T[11][12][13][14]hese newer reagents, along with thiosulfonates, are paving the way for a new generation of precisely engineered and highly stable bioconjugates. As a scientist, understanding the fundamental chemistry behind these tools is the first step toward harnessing their full potential.

References

  • Morais, M., Forte, N., & Chudasama, V. (n.d.). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Available from: [Link]

  • Ghosh, T., et al. (n.d.). NO Generation from Nitrite at Zinc(II): Role of Thiol Persulfidation in the Presence of Sulfane Sulfur. Inorganic Chemistry. Available from: [Link]

  • Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. Available from: [Link]

  • Buranasopa, M., et al. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • Graczyk, J., et al. (2020). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Chemical Science, 11(20), 5223-5232. Available from: [Link]

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  • ResearchGate. (2013-04-29). The best protocol for FITC labeling of proteins. Available from: [Link]

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  • Jones, M. W., et al. (2020). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 31(4), 1092-1102. Available from: [Link]

  • ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Available from: [Link]

  • Tyreman, M., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 25(21), 5109. Available from: [Link]

  • Hong, Y., Nam, S. M., & Moon, A. (2023). Antibody-drug conjugates and bispecific antibodies targeting cancers: applications of click chemistry. Archives of Pharmacal Research, 46(3), 131-148. Available from: [Link]

  • Jones, M. W., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(38), 7480-7489. Available from: [Link]

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  • Bar-Zeev, M., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(15), 5549-5556. Available from: [Link]

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A Comparative Guide to Bis(5-nitropyridin-2-YL)sulfane: Synthesis, Properties, and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bis(5-nitropyridin-2-YL)sulfane

Bis(5-nitropyridin-2-YL)sulfane, a member of the bis-pyridyl ligand family, presents a unique molecular architecture. The presence of two 5-nitropyridine moieties linked by a sulfur atom imparts specific electronic and steric properties that are of considerable interest in coordination chemistry and drug design. The nitro groups act as strong electron-withdrawing agents, influencing the electron density of the pyridine rings and their coordination properties. The sulfur bridge provides a degree of flexibility, allowing the ligand to adopt various conformations when binding to metal centers.

This guide will compare Bis(5-nitropyridin-2-YL)sulfane with its closely related disulfide analogue, 1,2-Bis(5-nitropyridin-2-yl)disulfane, and its precursor, 5-Nitropyridine-2-thiol. This comparative approach will highlight the impact of the sulfide versus disulfide linkage and provide a comprehensive understanding of the structure-property relationships within this class of compounds.

A Comparative Look at Synthesis and Physicochemical Properties

The synthesis of Bis(5-nitropyridin-2-YL)sulfane and its disulfide analogue typically originates from 5-Nitropyridine-2-thiol. The choice of synthetic route and reaction conditions can significantly impact the final product, influencing yield, purity, and scalability.

Experimental Protocol: Synthesis of 1,2-Bis(5-nitropyridin-2-yl)disulfane (A Precursor Analogue)

A common method for the synthesis of the disulfide analogue involves the oxidation of the corresponding thiol. This process is often efficient and proceeds under mild conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Nitropyridine-2-thiol in a suitable organic solvent, such as ethanol or dichloromethane.

  • Oxidation: Introduce a mild oxidizing agent, such as hydrogen peroxide or iodine, to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by filtration or extraction, followed by purification techniques like recrystallization or column chromatography.

The causality behind this experimental choice lies in the facile oxidation of thiols to disulfides, a well-established transformation in organic chemistry. The nitro groups are generally stable under these mild oxidative conditions.

Data Presentation: Physicochemical Properties
PropertyBis(5-nitropyridin-2-YL)sulfane1,2-Bis(5-nitropyridin-2-yl)disulfane5-Nitropyridine-2-thiol
CAS Number 2127-11-92127-10-8[1][2]2127-09-5[3]
Molecular Formula C10H6N4O4SC10H6N4O4S2[1][2]C5H4N2O2S[3]
Molecular Weight 278.24 g/mol 310.31 g/mol [1][2]156.16 g/mol [3]
Appearance Not specifiedLight yellow to orange powder/crystal[4]Not specified
Melting Point Not specified155-157 °C[1]Not specified
Storage Inert atmosphere, 2-8°CRoom temperature, sealed in dry conditions[2]Not specified

This table clearly delineates the fundamental differences in the physical properties of these related compounds, stemming from the variation in their sulfur linkage.

Visualization: Synthetic Relationship

Synthesis_Pathway Thiol 5-Nitropyridine-2-thiol Disulfide 1,2-Bis(5-nitropyridin-2-yl)disulfane Thiol->Disulfide Oxidation Sulfane Bis(5-nitropyridin-2-YL)sulfane Thiol->Sulfane Coupling Reaction

Caption: Synthetic relationship of the target compounds.

Comparative Analysis of Coordination Chemistry and Potential Applications

The performance of Bis(5-nitropyridin-2-YL)sulfane as a ligand is a critical aspect of its utility. Its coordination behavior can be compared to other bis-pyridyl ligands to understand its potential in forming metal complexes with interesting properties.

Coordination Behavior: A Comparative Perspective

Bis-pyridyl ligands are known to form a variety of coordination polymers and discrete metal complexes.[5] The geometry of the resulting complex is influenced by the nature of the metal ion, the counter-anion, and the flexibility of the ligand. In the case of Bis(5-nitropyridin-2-YL)sulfane, the sulfur bridge allows for a "bite angle" that can be adapted to different metal coordination spheres.

In contrast, ligands with a disulfide bridge, such as 1,2-Bis(5-nitropyridin-2-yl)disulfane, may exhibit different coordination modes. The S-S bond can be cleaved under certain conditions, leading to the formation of metal-thiolate complexes.[6][7] This reactivity is a key point of differentiation from the more stable sulfide linkage in Bis(5-nitropyridin-2-YL)sulfane.

Experimental Protocol: Synthesis and Characterization of a Metal Complex

The synthesis of a metal complex with Bis(5-nitropyridin-2-YL)sulfane would typically involve the following steps:

Step-by-Step Methodology:

  • Ligand Solution: Prepare a solution of Bis(5-nitropyridin-2-YL)sulfane in a suitable solvent (e.g., methanol, acetonitrile).

  • Metal Salt Solution: Prepare a solution of a metal salt (e.g., copper(II) chloride, zinc(II) nitrate) in a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The formation of a precipitate or a color change often indicates complex formation.

  • Isolation and Purification: The resulting complex can be isolated by filtration and purified by washing with appropriate solvents or by recrystallization.

  • Characterization: The structure and properties of the complex would be characterized by techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy.

This self-validating protocol ensures the formation and proper identification of the desired metal complex, allowing for a thorough investigation of its properties.

Potential Applications: A Forward Look

The presence of the 5-nitropyridine moiety suggests potential applications in areas where electron-deficient aromatic systems are advantageous. Pyridine derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[8] The specific substitution pattern of Bis(5-nitropyridin-2-YL)sulfane could lead to novel pharmacological profiles.

Furthermore, the ability of this ligand to form coordination polymers opens up possibilities in materials science.[5] These materials can exhibit interesting properties such as photoluminescence, which could be harnessed for sensing or optoelectronic applications.[5]

Visualization: Ligand Coordination Modes

Coordination_Modes cluster_sulfane Bis(5-nitropyridin-2-YL)sulfane cluster_disulfide 1,2-Bis(5-nitropyridin-2-yl)disulfane M1 M N1 N M1->N1 N2 N M1->N2 S1 S N1->S1 N2->S1 M2 M N3 N M2->N3 N4 N M2->N4 S2 S N3->S2 S3 S S2->S3 N4->S3

Caption: Comparative coordination modes.

Conclusion and Future Directions

Bis(5-nitropyridin-2-YL)sulfane is a ligand with significant potential in both medicinal chemistry and materials science. Its unique structural and electronic features, arising from the combination of 5-nitropyridine units and a flexible sulfide bridge, make it a compelling target for further investigation.

Future research should focus on a more extensive exploration of its coordination chemistry with a wider range of metal ions. Comparative studies of the biological activity of its metal complexes against those of the free ligand and its disulfide analogue would be highly valuable. Additionally, the synthesis and characterization of coordination polymers based on this ligand could lead to the development of new functional materials. A thorough investigation into the structure-activity relationships of this class of compounds will undoubtedly pave the way for novel applications.

References

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A Comparative Guide to Cysteine-Targeting Electrophiles: Featuring Bis(5-nitropyridin-2-YL)sulfane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pursuit of targeted covalent inhibitors has seen a resurgence in modern drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to engage challenging therapeutic targets.[1] Central to this strategy is the exploitation of nucleophilic amino acid residues, with cysteine being a particularly attractive target due to the high nucleophilicity of its thiol side chain under physiological conditions.[1][2] This guide provides a comparative analysis of electrophilic warheads used for cysteine targeting, with a special focus on the class of pyridyl-sulfur compounds, exemplified by Bis(5-nitropyridin-2-YL)sulfane. While specific case studies for this particular molecule are not extensively documented in peer-reviewed literature, its chemical structure allows for a robust, mechanistically-grounded comparison with more widely used cysteine-reactive moieties. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the selection and application of these powerful chemical tools.

Introduction to Pyridyl-Sulfur Electrophiles

Bis(5-nitropyridin-2-YL)sulfane belongs to a class of compounds that possess a sulfur atom linked to one or more pyridine rings.[3] The reactivity of these compounds is significantly influenced by the electronics of the pyridine ring. The presence of electron-withdrawing groups, such as the nitro groups in Bis(5-nitropyridin-2-YL)sulfane, is anticipated to render the sulfur atom or the pyridine ring itself more electrophilic and thus more susceptible to nucleophilic attack by a cysteine thiol.

A closely related and well-documented analog is 1,2-bis(5-nitropyridin-2-yl)disulfane, which contains a disulfide bond.[4][5] Disulfide-containing pyridyl compounds are extensively used in bioconjugation to link molecules to proteins via cysteine residues.[6][7][8] The reaction proceeds via a disulfide exchange mechanism, forming a new disulfide bond between the protein and the molecule of interest, and releasing a pyridine-2-thione or a related species.

Mechanism of Cysteine Modification

The proposed mechanism of action for pyridyl-sulfur compounds involves the nucleophilic attack of a deprotonated cysteine (thiolate) on the electrophilic sulfur atom or an adjacent carbon on the pyridine ring. In the case of disulfide-containing pyridyls, a disulfide exchange is the primary pathway. For sulfane-bridged compounds like Bis(5-nitropyridin-2-YL)sulfane, a nucleophilic aromatic substitution (SNAr) is a plausible mechanism, where the cysteine thiolate attacks the carbon atom of the pyridine ring attached to the sulfur, displacing the other nitropyridinyl-sulfide as a leaving group.

Protein-SH Protein-Cys-SH (Nucleophilic Thiol) Intermediate Meisenheimer-like Intermediate Protein-SH->Intermediate Nucleophilic Attack Electrophile Bis(5-nitropyridin-2-YL)sulfane Electrophile->Intermediate Product Covalently Modified Protein Intermediate->Product LeavingGroup 5-nitropyridine-2-thiol (Leaving Group) Intermediate->LeavingGroup Elimination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Electrophile, GSH) Mix_Reagents Mix Buffer and Electrophile in Cuvette Stock_Solutions->Mix_Reagents Reaction_Buffer Prepare Reaction Buffer (PBS, pH 7.4) Reaction_Buffer->Mix_Reagents Initiate_Reaction Add GSH to Initiate Mix_Reagents->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (UV-Vis Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Kinetic_Fit Fit Data to Kinetic Model Plot_Data->Kinetic_Fit Determine_Rate Determine Reaction Rate Kinetic_Fit->Determine_Rate

Caption: Workflow for screening cysteine reactivity.

Future Perspectives and Conclusion

The field of covalent drug discovery continues to evolve, with a growing emphasis on developing more selective and tunable electrophilic warheads. [2][9]While classic warheads like acrylamides remain popular, there is significant interest in exploring novel chemotypes, such as heterocyclic electrophiles, that offer unique reactivity profiles and intellectual property opportunities. [9] In conclusion, while Bis(5-nitropyridin-2-YL)sulfane itself is not a widely characterized compound, its structure is representative of a promising class of cysteine-targeting electrophiles. By understanding the principles of reactivity and applying robust screening methodologies, researchers can effectively leverage pyridyl-sulfur compounds and other novel electrophiles in the design of next-generation covalent therapeutics.

References

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  • López-Méndez, I., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 75. Available from: [Link]

  • Karakas, E., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 23-30. Available from: [Link]

  • Poole, L. B., & Nelson, K. J. (2018). Privileged electrophile sensors: a resource for covalent drug development. Current Opinion in Chemical Biology, 43, 81-89. Available from: [Link]

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  • López-Méndez, I., et al. (2019). Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 75. Available from: [Link]

  • Ward, C. C., et al. (2021). Nucleophilic covalent ligand discovery for the cysteine redoxome. ChemRxiv. Available from: [Link]

  • ResearchGate. Two-step pyridyl disulfide reaction. Available from: [Link]

  • Ábrányi-Balogh, P., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 9(12), 2024-2030. Available from: [Link]

  • Patton, R. M., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate Chemistry, 21(4), 653-662. Available from: [Link]

  • Behringer, J. C., et al. (2020). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Bioconjugate Chemistry, 31(4), 1163-1169. Available from: [Link]

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A Senior Application Scientist's Guide to Thiol Quantification: Evaluating Bis(5-nitropyridin-2-YL)sulfane Against Established Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of thiols (sulfhydryl groups, -SH) in biological samples is a critical task. Thiols, primarily found in the amino acid cysteine and the antioxidant glutathione, are central to cellular redox homeostasis, protein structure, and enzymatic activity. The choice of a quantification reagent can significantly impact experimental outcomes, demanding a careful evaluation of performance in specific biological matrices.

This guide provides an in-depth comparison of a potent thiol-reactive compound, Bis(5-nitropyridin-2-YL)sulfane, against two widely used alternatives: the classic colorimetric Ellman's reagent (DTNB) and a modern fluorescent maleimide-based probe. We will delve into the mechanistic underpinnings of each reagent, present comparative performance data in key biological samples, and provide detailed experimental protocols to ensure reproducible and reliable results.

The Contenders: A Mechanistic Overview

At the heart of thiol quantification are chemical reactions that generate a measurable signal. Understanding these mechanisms is paramount to appreciating the strengths and weaknesses of each method.

Bis(5-nitropyridin-2-YL)sulfane (DTNP)

Known chemically as 2,2′-Dithiobis(5-nitropyridine) and referred to here as DTNP for brevity, this compound is an analogue of Ellman's reagent.[1][2][3] Its reactivity stems from an electrophilically activated disulfide bond.[1] A thiol (R-SH) from the biological sample attacks this bond in a thiol-disulfide exchange reaction. This cleaves the molecule, releasing a highly chromogenic 5-nitro-2-thiopyridone molecule for each thiol that reacts. The concentration of this yellow product, which absorbs strongly at a specific wavelength, is directly proportional to the initial concentration of free thiols.

Reaction Mechanism: Bis(5-nitropyridin-2-YL)sulfane (DTNP) with a Thiol

cluster_reactants Reactants cluster_products Products DTNP Bis(5-nitropyridin-2-YL)sulfane (DTNP) Intermediate Mixed Disulfide Intermediate Product 5-Nitro-2-thiopyridone (Chromophore) DTNP->Product Release of Chromophore Thiol Analyte Thiol (R-SH) Thiol->DTNP Thiol-Disulfide Exchange

Caption: Thiol-disulfide exchange reaction between DTNP and a sample thiol.

Ellman's Reagent (DTNB)

5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, is the gold standard for colorimetric thiol quantification.[4][5] Its mechanism is analogous to DTNP. A thiol from the sample attacks the disulfide bond of DTNB, resulting in a mixed disulfide and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB).[5][6] The TNB anion has a vibrant yellow color, and its absorbance is measured at 412 nm to determine thiol concentration.[5][7] The molar extinction coefficient of TNB is a well-established value (14,150 M⁻¹cm⁻¹ at pH 8.0), allowing for direct quantification without a standard curve, though one is often recommended for accuracy.[5][7]

Fluorescent Maleimide Probes

Maleimide-based probes represent a higher sensitivity approach to thiol quantification. These reagents contain a maleimide group that reacts with thiols via a Michael addition reaction, forming a stable thioether bond.[8][9] The probe itself is often conjugated to a fluorophore. The reaction's speed and specificity for thiols are optimal at a near-neutral pH (6.5-7.5).[8][9] At pH values above 7.5, maleimides can begin to react with primary amines, such as the side chain of lysine, reducing specificity.[9] The increase in fluorescence upon conjugation allows for highly sensitive detection of thiols.[10]

Performance Evaluation in Biological Samples

The complexity of biological matrices presents a significant challenge for any quantification assay.[7][11] We compare the performance of our three contenders in cell lysates, plasma, and tissue homogenates.

Parameter Bis(5-nitropyridin-2-YL)sulfane (DTNP) Ellman's Reagent (DTNB) Fluorescent Maleimide Probe
Detection Method Colorimetric (Absorbance)Colorimetric (Absorbance at 412 nm)Fluorometric (Excitation/Emission)
Sensitivity ModerateModerate[5]High[5]
pH Optimum ~7.0 - 8.07.0 - 8.0[5]6.5 - 7.5[9]
Reaction Speed FastFast[4]Very Fast[8]
Specificity High for ThiolsHigh for ThiolsHigh for Thiols (pH-dependent)[9]
Key Limitations Potential for interference from UV-absorbing compounds.Sensitive to hydrolysis at pH > 7 and elevated temperatures.[6] Interference from compounds absorbing near 412 nm.[7]Potential for side reactions with primary amines at pH > 7.5.[9] Kinetics can be complex.[12]
Sample Throughput High (Microplate compatible)High (Microplate compatible)[11]High (Microplate compatible)
Case Study 1: Total Protein Thiols in Cell Lysates

Measuring protein thiols provides insight into the cellular redox state.[13] A common challenge is the high background of non-protein thiols, primarily glutathione.

  • DTNP & DTNB: Both reagents perform reliably. However, care must be taken to precipitate proteins (e.g., with trichloroacetic acid, TCA) to separate them from small molecule thiols if only protein thiols are of interest.[14] Without this step, the measurement will represent total cellular thiols. The absorbance-based readout can be susceptible to interference from colored or turbid lysates.[7]

  • Fluorescent Maleimide Probes: These probes offer superior sensitivity, which is advantageous when working with low cell numbers or proteins of low abundance.[15] Their high reactivity allows for rapid labeling. However, the kinetics of the reaction can be influenced by the local environment of the cysteine residue within the protein, potentially leading to incomplete labeling of buried thiols unless denaturing conditions are used.[11]

Case Study 2: Glutathione in Plasma

Plasma presents challenges due to its high protein content and the presence of various small molecules. The measurement of thiols in biological matrices can be difficult due to their instability during sample handling.[16]

  • DTNP & DTNB: These are commonly used for total thiol measurements in plasma. To specifically measure glutathione, enzymatic recycling assays are often coupled with DTNB, where glutathione reductase is used to continuously recycle GSSG (oxidized glutathione) to GSH (reduced glutathione), amplifying the signal from the reaction with DTNB.[6] This provides specificity for glutathione.

  • Fluorescent Maleimide Probes: While highly sensitive, their application for absolute quantification of glutathione in plasma can be complex. The reaction with various plasma components must be carefully considered. HPLC with fluorescence detection after derivatization with a maleimide probe is a powerful, albeit lower-throughput, alternative for specific quantification of different thiols.[16]

Case Study 3: Thiol Content in Tissue Homogenates

Tissue homogenates are complex mixtures containing proteins, lipids, and other molecules that can interfere with assays.

  • DTNP & DTNB: The robustness of colorimetric assays makes them a good choice for initial assessments. However, tissue pigments (e.g., hemoglobin) can significantly interfere with absorbance readings.[7] A sample blank without the reagent is essential.

  • Fluorescent Maleimide Probes: The high sensitivity and the shift in fluorescence wavelength upon reaction can help overcome some of the background interference from native tissue fluorescence. Careful selection of excitation and emission wavelengths is crucial. These probes are particularly well-suited for in-gel staining of proteins from tissue homogenates to assess the redox state of specific proteins.[17]

Experimental Protocols

To ensure the integrity of your results, meticulous adherence to optimized protocols is essential. The following are starting points that should be further optimized for your specific application.

Protocol 1: Quantification of Total Thiols using DTNP/DTNB (Microplate Format)

This protocol is a generalized procedure for measuring total thiols in a clear liquid sample, such as a protein solution or deproteinized cell lysate.

Experimental Workflow: DTNP/DTNB Microplate Assay

A Prepare Reagents: 1. Reaction Buffer (e.g., 0.1M Phosphate, pH 8.0) 2. Thiol Standards (e.g., Cysteine) 3. DTNP/DTNB Solution (in buffer) B Prepare 96-well Plate: - Add standards to designated wells. - Add unknown samples to other wells. - Include buffer-only blanks. A->B C Initiate Reaction: Add DTNP/DTNB solution to all wells. B->C D Incubate: Incubate at room temperature for 15 minutes, protected from light. C->D E Measure Absorbance: Read absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader. D->E F Data Analysis: - Subtract blank absorbance. - Generate standard curve. - Calculate thiol concentration in samples. E->F

Caption: Workflow for total thiol quantification using DTNP or DTNB.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.

    • Thiol Standard: Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer. Create a dilution series (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM) for the standard curve.[18]

    • DTNB/DTNP Solution: Prepare a 4 mg/mL solution of the reagent in the Reaction Buffer.[18]

  • Assay Procedure:

    • Pipette 20 µL of each standard and sample into separate wells of a 96-well microplate.

    • Add 180 µL of the DTNB/DTNP solution to each well.

    • Incubate for 15 minutes at room temperature, protected from light.[18]

    • Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 mM standard) from all readings.

    • Plot the absorbance of the standards versus their concentration and determine the equation of the line (linear regression).

    • Use the equation to calculate the thiol concentration in your unknown samples.

Protocol 2: Fluorescent Labeling of Protein Thiols in Cell Lysate with a Maleimide Probe

This protocol is designed for assessing the relative abundance of protein thiols.

  • Cell Lysis:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Perform all steps on ice to prevent protein degradation.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction:

    • Adjust the protein concentration of the lysates to 1 mg/mL in a buffer with a pH of 7.0.

    • Add the fluorescent maleimide probe to a final concentration of 50-100 µM.

    • Incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • Quench the reaction by adding a 2-fold excess of a thiol-containing compound like DTT or β-mercaptoethanol.

    • Add SDS-PAGE loading buffer to the samples and heat as required.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters. The intensity of the bands will correspond to the relative amount of accessible thiols in each protein.

Conclusion and Recommendations

The choice of a thiol quantification reagent is not one-size-fits-all; it is dictated by the specific research question, the nature of the biological sample, and the available instrumentation.

  • Bis(5-nitropyridin-2-YL)sulfane (DTNP) and Ellman's Reagent (DTNB) are excellent choices for robust, high-throughput colorimetric quantification of total thiols in a variety of samples. Their well-characterized chemistry and simple protocols make them reliable workhorses in any biochemistry lab.[5] DTNB remains the standard, but DTNP offers a very similar performance profile.

  • Fluorescent Maleimide Probes are the superior option when high sensitivity is required, such as when working with limited sample material or detecting low-abundance protein thiols.[10][15] They are particularly powerful for qualitative and semi-quantitative analysis of protein thiol redox state using gel-based methods. However, researchers must be mindful of the reaction conditions, especially pH, to ensure specificity.[9]

Ultimately, a thorough understanding of the underlying chemistry and potential interferences is the best defense against artifacts. By selecting the appropriate reagent and carefully validating the methodology, researchers can confidently and accurately measure the critical thiol content of their biological samples.

References

  • Giles, N. M., & Raso, S. W. (2001). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 171, 57-67. Available at: [Link]

  • L-Vàsquez, S., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8683–8693. Available at: [Link]

  • L-Vàsquez, S., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8683–8693. Available at: [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Available at: [Link]

  • Roberts, J. R., et al. (2021). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Analytica, 2(1), 1-11. Available at: [Link]

  • Rehling, T., et al. (2012). Quantifying Changes in the Cellular Thiol-Disulfide Status during Differentiation of B Cells into Antibody-Secreting Plasma Cells. Oxidative Medicine and Cellular Longevity, 2012, 632870. Available at: [Link]

  • Du, P., et al. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 83, 15-21. Available at: [Link]

  • Wang, R., et al. (2021). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Chemical & Biomedical Imaging, 1(3), 209-224. Available at: [Link]

  • Formana, H. J., et al. (2014). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Archives of Biochemistry and Biophysics, 542, 2-11. Available at: [Link]

  • Li, H., et al. (2018). Fluorescent probes for detecting cysteine. Talanta, 185, 433-446. Available at: [Link]

  • McKinnon, R., et al. (2014). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 15(7), 2586–2595. Available at: [Link]

  • Lowe, A. B., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415-3430. Available at: [Link]

  • He, L., et al. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 86(24), 12336–12343. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]

  • Chen, Y., et al. (2019). Design, Synthesis, and Characterization of Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c][4][6][11]oxadiazol-5-yl)sulfane for Nonprotein Thiol Imaging in Lysosomes in Live Cells. Analytical Chemistry, 92(1), 1137–1144. Available at: [Link]

  • Wang, D., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules, 26(8), 2341. Available at: [Link]

  • Giustarini, D., et al. (1999). Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection. Journal of Chromatographic Science, 37(12), 469-474. Available at: [Link]

  • Baty, J. W., et al. (2010). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 49(2), 147-155. Available at: [Link]

  • Das, S., et al. (2021). Development of a new fluorescent probe for cysteine detection in processed food samples. Food Chemistry, 338, 128096. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2,2'-Dithiobis(5-nitropyridine). Available at: [Link]

  • ResearchGate. (n.d.). Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels. Available at: [Link]

  • Arslan, M. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of the Serbian Chemical Society, 88(4), 361-384. Available at: [Link]

  • Zhao, H., et al. (2023). Fluorescent probe for highly selective detection of cysteine in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 287, 122102. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.